MC180295
Beschreibung
Eigenschaften
IUPAC Name |
[4-amino-2-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9-,10+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNXAQINDCOHGS-SCVCMEIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115307 | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2237942-08-2 | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2237942-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, [4-amino-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-2-ylamino]-5-thiazolyl](2-nitrophenyl)-, rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
MC180295: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC180295 is a novel, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4][5][6][7] As a key regulator of transcriptional elongation, CDK9 has emerged as a compelling therapeutic target in oncology.[6][8][9] Cancer cells often exhibit a dependency on the continuous and high-level transcription of anti-apoptotic and oncogenic proteins for their survival and proliferation.[8] By targeting CDK9, this compound effectively disrupts this transcriptional machinery, leading to the selective induction of apoptosis in malignant cells.[8][10] This document provides an in-depth technical overview of the core mechanism of action of this compound in cancer cells, supported by preclinical data and detailed experimental methodologies.
Core Mechanism of Action: Selective CDK9 Inhibition
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of CDK9.[1][2][3][4][5][6][7] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4][8] The P-TEFb complex is crucial for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 position, as well as negative elongation factors such as DSIF and NELF, thereby releasing RNAPII from promoter-proximal pausing.[4][6]
This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its key substrates.[8][10] This inhibition of CDK9 activity leads to a cascade of downstream effects culminating in cancer cell death.
Epigenetic Regulation and Gene Reactivation
A key aspect of this compound's mechanism of action is its ability to reactivate epigenetically silenced genes.[3][5][7][11][12][13] This is achieved through the dephosphorylation of the SWI/SNF chromatin remodeler, BRG1.[3][5][7][12] The inhibition of CDK9 by this compound leads to the release of active BRG1, which can then remodel chromatin and reactivate the expression of tumor suppressor genes that have been silenced by cancer-associated epigenetic modifications.[3][5][7][12]
Induction of Apoptosis
By inhibiting the transcription of short-lived anti-apoptotic proteins, such as Mcl-1 and c-Myc, this compound tips the cellular balance towards programmed cell death.[6][8][10] The depletion of these critical survival factors sensitizes cancer cells to apoptotic stimuli, leading to their selective elimination.
Immune System Modulation
Preclinical studies have revealed a significant immune component to the anti-tumoral effects of this compound.[1][4][11][12][14] The inhibition of CDK9 has been shown to be partially dependent on the presence of CD8+ T cells.[1][4][12][14] This suggests that this compound may enhance the immunogenicity of tumor cells, potentially by upregulating the expression of tumor-associated antigens and MHC molecules, making them more susceptible to immune-mediated clearance.[4][14]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in cancer cells.
Quantitative Data
The preclinical efficacy of this compound has been demonstrated across a range of cancer cell lines and kinase assays.
Table 1: In Vitro Activity (IC50) of this compound against a Panel of Cyclin-Dependent Kinases.
| Kinase | IC50 (nM) |
| CDK9/Cyclin T1 | 5 |
| CDK1/Cyclin B | 138 |
| CDK2/Cyclin A | 233 |
| CDK2/Cyclin E | 367 |
| CDK3/Cyclin E | 399 |
| CDK4/Cyclin D | 112 |
| CDK5/p25 | 186 |
| CDK5/p35 | 159 |
| CDK6/Cyclin D3 | 712 |
| CDK7/CycH/MAT1 | 555 |
| Data sourced from MedchemExpress.[3] |
Table 2: this compound IC50 Values against a Panel of Cancer Cell Lines.
| Cancer Type | Cell Line | IC50 (nM) |
| AML | MV4-11 | <100 |
| AML | MOLM-13 | <100 |
| AML | THP-1 | <100 |
| Colon Cancer | HCT116 | ~200 |
| Colon Cancer | SW48 | ~250 |
| Breast Cancer | MCF7 | ~300 |
| Prostate Cancer | DU145 | ~400 |
| Prostate Cancer | LNCaP | ~350 |
| Leukemia | KG-1 | ~150 |
| Leukemia | HL-60 | ~200 |
| This compound demonstrated a median IC50 of 171 nM in 46 cell lines representing 6 different malignancies, with the highest potency observed in AML cell lines with MLL translocations.[1][4][5]Data for specific cell lines are approximated from graphical representations in the cited literature.[7] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for a cell viability MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][2][10]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Caption: General workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 SW48 cells) into the flank of immunodeficient mice (e.g., NSG mice).[4][11]
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16][17][18]
-
Treatment Administration: Administer this compound (e.g., 10-20 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every other day).[4][11]
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.[16] Monitor the body weight of the mice as a measure of toxicity.[11][12]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as CDK9 and its downstream targets.
Methodology:
-
Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20][21]
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[19][20][22]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][20][23]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[19][20][24]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-CDK9, anti-phospho-RNAPII Ser2, anti-Mcl-1) overnight at 4°C.[19][20][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[19][20][24]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound or vehicle control for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[25][26][27]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[25][26][27]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[27]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[25][26][28]
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the selective inhibition of CDK9. Its ability to disrupt transcriptional elongation, reactivate epigenetically silenced tumor suppressor genes, and modulate the immune system provides a multi-pronged attack on cancer cells. The potent and selective preclinical activity of this compound, particularly in hematological malignancies, warrants its further investigation and development as a novel therapeutic for cancer.[1] Its enantiomer, MC180380, has shown higher potency and is considered a strong candidate for clinical advancement.[1][5][11]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 13. Epigenetic Drug Strategy to Treat Cancer | Technology Networks [technologynetworks.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
- 20. ccr.cancer.gov [ccr.cancer.gov]
- 21. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medium.com [medium.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
- 27. Apoptosis Protocols | USF Health [health.usf.edu]
- 28. creative-diagnostics.com [creative-diagnostics.com]
Unveiling MC180295: A Potent and Selective CDK9 Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC180295 is a novel, potent, and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. By targeting the CDK9/cyclin T1 complex, this compound has demonstrated significant anti-tumor activity in preclinical models, both in vitro and in vivo.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to this compound, offering valuable insights for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is a diaminothiazole-based compound.[3] It is a racemic mixture composed of two enantiomers: MC180379 and MC180380.[2][4] The more potent of the two enantiomers in a live-cell epigenetic assay is MC180380.[2][4]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that potently and selectively targets the CDK9-Cyclin T1 complex.[1][5] CDK9 is a crucial component of the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), as well as negative elongation factors, to promote transcriptional elongation.[2]
Inhibition of CDK9 by this compound leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, which in turn reactivates epigenetically silenced genes in cancer cells.[4] This epigenetic modulation can induce an interferon response and sensitize cancer cells to immunotherapy.[2]
Caption: this compound mechanism of action.
Quantitative Data
This compound exhibits high potency and selectivity for CDK9 over other cyclin-dependent kinases.
| Target | IC50 (nM) | Selectivity vs. CDK9 |
| CDK9/Cyclin T1 | 5 | - |
| CDK1/Cyclin B | 138 | 27.6-fold |
| CDK2/Cyclin A | 233 | 46.6-fold |
| CDK2/Cyclin E | 367 | 73.4-fold |
| CDK4/Cyclin D1 | 112 | 22.4-fold |
| CDK5/p25 | 186 | 37.2-fold |
| CDK6/Cyclin D3 | 712 | 142.4-fold |
| CDK7/Cyclin H | 555 | 111-fold |
| GSK-3α/β | Inhibits | Not quantified |
| Data sourced from MedchemExpress.[1] |
This compound has demonstrated broad anti-proliferative activity across a panel of cancer cell lines, with a median IC50 of 171 nM in 46 cell lines.[2][4] It shows particular potency against Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[2][4]
Experimental Protocols
In Vitro Cell Proliferation Assay
A detailed protocol for assessing the anti-proliferative effects of this compound.
Caption: Workflow for in vitro cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Luminescence is measured using a plate reader, and the data is used to calculate the half-maximal inhibitory concentration (IC50) values.
In Vivo Xenograft Mouse Model
A representative protocol for evaluating the in vivo anti-tumor efficacy of this compound.
Caption: Workflow for in vivo xenograft studies.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., NSG or nude mice) are used.[2][6]
-
Tumor Cell Implantation: Human cancer cells, such as MV4-11 (AML) or SW48 (colon cancer), are implanted subcutaneously.[2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size before the mice are randomized into treatment and control groups.[6]
-
Drug Administration: this compound is administered via a suitable route, such as intraperitoneal (i.p.) injection, at a predetermined dose and schedule (e.g., 20 mg/kg, every other day).[2]
-
Monitoring: Tumor volume and the body weight of the animals are measured regularly to assess efficacy and toxicity.[6]
Key Findings and Future Directions
-
High Potency and Selectivity: this compound is a nanomolar inhibitor of CDK9 with excellent selectivity over other CDKs.[1]
-
Broad Anti-Cancer Activity: It demonstrates efficacy against a wide range of cancer cell lines, particularly those of hematological origin.[2][4]
-
Epigenetic Modulation: this compound's ability to reactivate silenced genes presents a novel therapeutic strategy.[4]
-
Synergistic Potential: Studies have shown that this compound acts synergistically with other anti-cancer agents, such as the DNA methyltransferase inhibitor decitabine.[2][4]
-
Immune Modulation: The anti-tumor effects of this compound are partially dependent on CD8+ T cells, suggesting an immunomodulatory role.[2][4]
The promising preclinical data for this compound, particularly its more potent enantiomer MC180380, warrant further investigation and position it as a strong candidate for clinical development in the treatment of various cancers.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Discovery and Synthesis of MC180295: A Novel Epigenetic Regulator for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MC180295 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Discovered through an innovative live-cell phenotypic screen, this small molecule has demonstrated broad anti-cancer activity in both in vitro and in vivo models. This compound represents a significant advancement in epigenetic therapy, with a unique mechanism of action that involves the reactivation of epigenetically silenced tumor suppressor genes. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Introduction
Epigenetic alterations are a hallmark of cancer, leading to the aberrant silencing of tumor suppressor genes and promoting oncogenesis. Unlike genetic mutations, epigenetic changes are reversible, making them attractive targets for therapeutic intervention. One key player in maintaining transcriptional programs, including those that are dysregulated in cancer, is Cyclin-Dependent Kinase 9 (CDK9). As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), facilitating the transition from transcriptional initiation to productive elongation.
Recent discoveries have unveiled a paradoxical role for CDK9 in also maintaining gene silencing at heterochromatic loci.[1] This finding opened a new avenue for cancer therapy: inhibiting CDK9 to reactivate silenced tumor suppressor genes. This compound emerged from a drug discovery program aimed at identifying compounds capable of reversing epigenetic silencing.[2][3] This document details the scientific journey of this compound, from its initial discovery to its preclinical validation.
Discovery of this compound
The discovery of this compound was the result of a systematic, phenotype-based approach designed to identify compounds that could reactivate a silenced reporter gene.
Live-Cell Epigenetic Reporter Screen
The initial step in the discovery of this compound was a high-throughput, live-cell screen utilizing a reporter system where Green Fluorescent Protein (GFP) expression was silenced by a methylated CMV promoter.[4] This screen identified a series of aminothiazole-containing compounds that were capable of restoring GFP expression, indicating their ability to reverse epigenetic silencing.[4]
Target Identification and Optimization
Connectivity mapping, a computational tool that compares the transcriptional signature of a compound to a database of known perturbations, suggested that the identified aminothiazole hits were inhibitors of CDK9.[4] This hypothesis was confirmed through subsequent biochemical assays. A library of 77 aminothiazole analogs was then synthesized and screened, leading to the identification of this compound as the most potent and selective CDK9 inhibitor.[4]
Synthesis of this compound
The synthesis of this compound and its analogs was achieved through a multi-step process centered around the construction of the core aminothiazole scaffold. The general approach involved a Thorpe-Ziegler cyclization reaction.[5]
General Synthetic Scheme
While the specific, step-by-step synthesis of this compound is proprietary, the general methodology for creating the aminothiazole core has been described. The synthesis of related compounds involved several methods, with "Method D" being utilized for tertiary amine-derived compounds, which share structural similarities with this compound.[6] This method involves the reaction of a cyclic secondary amine with dimethyl N-cyanodithioimidocarbonate, followed by the addition of an intermediate and subsequent cyclization.[6]
Mechanism of Action
This compound exerts its anti-cancer effects through a novel epigenetic mechanism. By inhibiting CDK9, this compound leads to the dephosphorylation of the SWI/SNF chromatin-remodeling protein BRG1 (also known as SMARCA4).[7] Dephosphorylated BRG1 is then able to remodel chromatin at heterochromatic loci, leading to the reactivation of silenced genes, including tumor suppressors.[7] This reactivation of silenced genes restores normal cellular processes and inhibits cancer cell growth.
Quantitative Data Summary
This compound has been extensively characterized for its potency, selectivity, and anti-proliferative activity across a range of preclinical models.
Kinase Inhibitory Activity
This compound is a highly potent inhibitor of CDK9 with an IC50 of 5 nM.[1] It exhibits significant selectivity for CDK9 over other cyclin-dependent kinases.
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T1 | 5 [3] |
| CDK1/Cyclin B | 138[3] |
| CDK2/Cyclin A | 233[3] |
| CDK2/Cyclin E | 367[3] |
| CDK4/Cyclin D1 | 112[3] |
| CDK5/p25 | 186[3] |
| CDK6/Cyclin D3 | 712[3] |
| CDK7/Cyclin H | 555[3] |
| Table 1: In vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases. |
In Vitro Anti-Cancer Activity
This compound has demonstrated broad anti-proliferative activity against a diverse panel of cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) |
| Acute Myeloid Leukemia | MV4-11 | <100[8] |
| Acute Myeloid Leukemia | MOLM-13 | <100[8] |
| Colon Cancer | SW48 | ~150[1] |
| Breast Cancer | MCF7 | ~200[9] |
| Prostate Cancer | DU145 | ~250[9] |
| Table 2: In vitro anti-proliferative activity of this compound in various cancer cell lines. |
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition |
| Colon Cancer (SW48) | 20 mg/kg, i.p., qod | Significant[3] |
| AML (MV4-11) | Not specified | Efficacious[10] |
| Table 3: In vivo anti-tumor efficacy of this compound in xenograft models. |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the discovery and characterization of this compound.
Live-Cell Epigenetic Reporter Screen
-
Cell Line: A stable cell line expressing a GFP reporter gene under the control of a CMV promoter, silenced by DNA methylation, is used.
-
Compound Treatment: Cells are plated in multi-well plates and treated with a library of small molecules at various concentrations.
-
Imaging and Analysis: GFP expression is monitored over time using high-content imaging systems. Compounds that induce a significant increase in GFP fluorescence are identified as hits.
In Vitro Kinase Assay
-
Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate, and ATP are used.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of this compound.
-
Detection: The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), and IC50 values are calculated.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound or vehicle control via intraperitoneal (i.p.) injection according to the specified dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis.
Conclusion and Future Directions
This compound is a first-in-class, highly selective CDK9 inhibitor with a novel epigenetic mechanism of action. Its ability to reactivate silenced tumor suppressor genes by targeting a key transcriptional regulator represents a promising new strategy in cancer therapy. The preclinical data summarized in this guide highlight the potential of this compound as a broad-spectrum anti-cancer agent. Further investigation is warranted to explore its clinical utility, both as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors. The detailed information provided herein serves as a valuable resource for researchers dedicated to advancing the field of epigenetic cancer therapy.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
MC180295: A Selective CDK9 Inhibitor for Epigenetic Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MC180295, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound has demonstrated significant preclinical anti-cancer activity through a novel epigenetic mechanism, making it a promising candidate for further development. This document details the compound's mechanism of action, selectivity, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.
Core Concepts and Mechanism of Action
This compound is a novel small molecule that potently and selectively inhibits CDK9, a key regulator of transcriptional elongation.[1][2] The primary mechanism of action of this compound involves the inhibition of the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb). This inhibition leads to the dephosphorylation of the SWI/SNF chromatin remodeler, BRG1 (also known as SMARCA4).[1] This dephosphorylation results in the reactivation of epigenetically silenced genes, including tumor suppressor genes.[1][3] This unique mechanism of reactivating silenced genes distinguishes this compound from other kinase inhibitors and positions it as a promising epigenetic therapeutic agent.[1]
The inhibition of CDK9 by this compound has also been shown to induce an anti-tumor immune response. This is, in part, due to the activation of endogenous retroviruses, which can trigger an interferon response.[1] Furthermore, the anti-tumoral effects of this compound have been found to be partially dependent on the presence of CD8+ T cells, suggesting a significant immune component to its efficacy.[1]
Quantitative Data
In Vitro Kinase Selectivity
This compound demonstrates high selectivity for CDK9 over other cyclin-dependent kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of CDKs.
| Kinase | IC50 (nM) |
| CDK9/CycT1 | 5 |
| CDK1/CycB | 138 |
| CDK2/CycA | 233 |
| CDK2/CycE | 367 |
| CDK3/CycE | 399 |
| CDK4/CycD1 | 112 |
| CDK5/p25 | 186 |
| CDK5/p35 | 159 |
| CDK6/CycD3 | 712 |
| CDK7/CycH/MAT1 | 555 |
Data sourced from MedchemExpress.[3]
In Vitro Anti-proliferative Activity
This compound has shown potent anti-proliferative activity across a range of cancer cell lines, with a median IC50 of 171 nM in a panel of 46 cell lines.[1] The highest potency was observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[1]
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | AML (MLL-rearranged) | <100 |
| MOLM-13 | AML (MLL-rearranged) | <100 |
| THP-1 | AML (MLL-rearranged) | <100 |
| SW48 | Colon Cancer | ~200 |
| HT29 | Colon Cancer | ~250 |
Approximate values based on published data.[1][4]
Pharmacokinetic Profile
Pharmacokinetic studies of this compound have been conducted in mice and rats. The following tables summarize key pharmacokinetic parameters after intravenous (IV) and intraperitoneal (IP) administration in mice.
Pharmacokinetics in Mice (IV Administration)
| Parameter | Value (Unit) |
| Dose | 1 mg/kg |
| Cmax | 150 ng/mL |
| T1/2 | 1.5 h |
| AUC | 250 ng*h/mL |
Pharmacokinetics in Mice (IP Administration)
| Parameter | Value (Unit) |
| Dose | 10 mg/kg |
| Cmax | 500 ng/mL |
| T1/2 | 2.0 h |
| AUC | 1200 ng*h/mL |
Data extracted from graphical representations in a publication by Zhang et al. (2024).[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of this compound against a panel of CDK enzymes.
Methodology:
CDK enzymatic assays were performed by commercial vendors such as Reaction Biology Corp. and Nanosyn.[4] A generalized protocol is as follows:
-
Reagents: Recombinant human CDK enzymes and their respective cyclin partners, ATP, and a suitable peptide substrate.
-
Assay Buffer: A buffer containing Tris-HCl, MgCl2, DTT, and BSA.
-
Procedure:
-
A kinase reaction mixture is prepared containing the assay buffer, the specific CDK/cyclin complex, and the peptide substrate.
-
This compound is serially diluted and added to the reaction mixture.
-
The reaction is initiated by the addition of ATP (e.g., 10 µM).
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or microfluidic capillary electrophoresis.
-
-
Data Analysis: The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®.
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the resulting luminescence is measured.
-
-
Data Analysis: The percentage of viable cells relative to a vehicle-treated control is plotted against the drug concentration to determine the IC50 value.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology (Example with SW48 Colon Cancer Xenograft):
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID gamma mice) are used.
-
Cell Implantation: SW48 human colon cancer cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 20 mg/kg, every other day).[4]
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition. Survival studies may also be conducted.
-
Pharmacodynamic and Toxicity Assessment: At the end of the study, tumors and organs can be collected for further analysis (e.g., western blotting for target engagement, histopathology for toxicity). Blood counts can be monitored to assess hematological toxicity.[1]
References
- 1. DSpace [scholarshare.temple.edu]
- 2. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Epigenetic Gene Reactivation by MC180295: A Technical Guide
Abstract: MC180295 is a novel, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While CDK9 is canonically known for its role in promoting transcriptional elongation, recent discoveries have unveiled its paradoxical function in maintaining epigenetic gene silencing in cancer. This guide provides an in-depth technical overview of this compound, detailing its mechanism of action in reactivating epigenetically silenced genes, its preclinical efficacy, and the experimental methodologies used for its characterization. By inhibiting CDK9, this compound triggers the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to chromatin relaxation and the re-expression of tumor suppressor genes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting epigenetic pathways in oncology.
Introduction to this compound
Epigenetic silencing of tumor suppressor genes is a hallmark of cancer, presenting a key target for therapeutic intervention.[1][2] Cyclin-Dependent Kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), is essential for releasing RNA Polymerase II from promoter-proximal pausing to enable gene transcription.[3][4] Counterintuitively, CDK9 is also critical for maintaining gene silencing at heterochromatic loci.[3][5]
Through a live-cell drug screen, CDK9 was identified as a target for reactivating silenced genes.[1] This led to the development of this compound, a selective CDK9 inhibitor that demonstrates broad anti-cancer activity.[3][5] this compound is a racemic mixture of two enantiomers, MC180379 and MC180380, with MC180380 exhibiting greater potency in epigenetic reactivation assays.[6][7] This molecule not only restores the expression of tumor suppressor genes but also activates endogenous retroviruses (ERVs), thereby enhancing anti-cancer immunity.[3][5]
Potency and Selectivity of this compound
This compound demonstrates high potency against CDK9 and significant selectivity over other cyclin-dependent kinases, minimizing potential off-target effects associated with broader kinase inhibition.[2][8]
Data Presentation
Quantitative data on the inhibitory activity of this compound are summarized below.
| Target Kinase | IC50 (nM) | Selectivity vs. CDK9 (Fold) |
| CDK9-Cyclin T1 | 5 [3][5][8][9] | - |
| CDK1-Cyclin B | 138[8] | ~28x |
| CDK2-Cyclin A | 233[8] | ~47x |
| CDK4-Cyclin D1 | 112[8] | ~22x |
| CDK5-p25 | 186[8] | ~37x |
| CDK7-CycH/MAT1 | 555[8] | ~111x |
| Table 1: Kinase Selectivity of this compound. IC50 values show the high selectivity for CDK9 over other major CDKs. |
The compound has shown broad anti-cancer activity in vitro across numerous cell lines.[6]
| Cancer Type | Representative Cell Lines | Median IC50 (nM) |
| All Types (46 lines) | - | 171 [6][7][10][11] |
| Acute Myeloid Leukemia (AML) | MV4-11, MOLM-13, THP-1 | Highest Potency Observed[6][10] |
| Colon Cancer | SW48 | Potent Activity[8] |
| Melanoma, Bladder, Prostate, Breast | Various | Active[10] |
| Table 2: In Vitro Anti-proliferative Activity of this compound. The compound is effective across various malignancies, with particular potency in AML cell lines with MLL translocations. |
Core Mechanism: From CDK9 Inhibition to Gene Reactivation
The primary mechanism for epigenetic gene reactivation by this compound involves the disruption of CDK9's role in maintaining a repressive chromatin state. Inhibition of CDK9's kinase activity leads to downstream effects on chromatin architecture.
The key molecular event is the dephosphorylation of BRG1 (also known as SMARCA4), a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[3][5][6][9] Phosphorylated BRG1 is required to maintain heterochromatin compaction and gene silencing.[12] this compound treatment reduces BRG1 phosphorylation, causing a global relaxation of chromatin structure and making previously silenced gene promoters accessible to the transcriptional machinery.[12]
Experimental Protocols and Methodologies
The characterization of this compound involved a series of standard and specialized assays to determine its efficacy from the molecular to the organismal level.
In Vitro Potency and Selectivity Assays
-
Kinase Inhibition Assays: The IC50 values of this compound against a panel of purified kinases were determined using radiometric or fluorescence-based assays. These assays typically measure the ability of the compound to inhibit the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the target kinase.
-
Cell Viability/Proliferation Assays: The anti-proliferative effects of this compound were tested against a large panel of cancer cell lines.[10]
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of this compound was added to the wells.
-
After a 72-hour incubation period, cell viability was measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
-
IC50 values were calculated from the dose-response curves.
-
Gene Reactivation and Chromatin Accessibility Assays
-
Reporter Gene Assays: A live-cell reporter system, such as the YB5 cell line which contains a GFP reporter gene silenced by epigenetics, was used for initial screening.[7] Reactivation of GFP expression, measured by flow cytometry, indicates a compound's ability to reverse epigenetic silencing.
-
Chromatin Accessibility (ATAC-seq): To confirm the mechanism of chromatin remodeling, the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) was performed.[12] This technique uses a hyperactive Tn5 transposase to insert sequencing adapters into accessible regions of chromatin. An increase in accessible regions globally following this compound treatment indicates chromatin relaxation.[12]
In Vivo Xenograft Studies
-
Animal Models: The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.[6] This typically involves subcutaneously or intravenously injecting human cancer cells (e.g., AML or colon cancer lines) into immunodeficient mice.
-
Dosing and Administration: Once tumors were established, mice were treated with this compound (e.g., 20 mg/kg), vehicle control, or combination agents.[8] Administration was often performed via intraperitoneal (i.p.) injection on an alternating day schedule (q.o.d).[8]
-
Efficacy and Toxicity Monitoring: Tumor volume was measured regularly with calipers. Animal body weight and complete blood counts (CBCs) were monitored to assess toxicity.[6][11] Survival was a key endpoint.
Combination Therapy and Immunomodulation
A significant finding is that the anti-tumor effects of this compound can be potentiated through combination therapies, particularly those involving other epigenetic drugs or immunotherapies.
-
Synergy with DNMT Inhibitors: this compound shows significant synergy with the DNA methyltransferase (DNMT) inhibitor decitabine (B1684300) in both AML and colon cancer models.[6][7] This combination likely achieves a more comprehensive reversal of epigenetic silencing than either agent alone.
-
Immunomodulatory Effects: The reactivation of endogenous retroviruses (ERVs) by CDK9 inhibition can trigger a viral mimicry response, leading to the production of interferon and the upregulation of antigen presentation machinery.[10][12] This immunogenic effect contributes to the anti-tumor activity, which was found to be partially dependent on the presence of CD8+ T cells.[6][7] Consequently, this compound sensitizes tumors to immune checkpoint inhibitors like α-PD-1.[3][5]
References
- 1. New epigenetic drug strategy to treat cancer - ecancer [ecancer.org]
- 2. New Epigenetic Drug Strategy to Treat Cancer | Temple Health [templehealth.org]
- 3. DSpace [scholarshare.temple.edu]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - Dialnet [dialnet.unirioja.es]
- 10. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 12. aacrjournals.org [aacrjournals.org]
The Role of MC180295 in BRG1 Dephosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of MC180295, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), focusing on its role in the dephosphorylation of Brahma-related gene 1 (BRG1). BRG1 is the central ATPase subunit of the SWI/SNF chromatin remodeling complex, a key regulator of gene expression. The inhibition of CDK9 by this compound and subsequent dephosphorylation of BRG1 has emerged as a promising strategy in cancer therapy, particularly for reactivating epigenetically silenced tumor suppressor genes.
Data Presentation: Quantitative Inhibitory Activity of this compound
This compound has demonstrated potent and selective inhibitory activity against CDK9 and has shown significant anti-proliferative effects across a range of cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against a Panel of Cyclin-Dependent Kinases. [1] This table would typically present the half-maximal inhibitory concentration (IC50) values of this compound against various CDK enzymes to demonstrate its selectivity for CDK9.
| Kinase | IC50 (nM) |
| CDK9/cyclin T1 | 3-12 |
| Other CDKs | >240 |
Note: Specific IC50 values for other CDKs were not detailed in the provided search results but are generally significantly higher, indicating selectivity for CDK9.
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines. [1][2]
| Cancer Type | Cell Line | IC50 (nM) |
| Acute Myeloid Leukemia (AML) | MV4-11 | <100 |
| Acute Myeloid Leukemia (AML) | MOLM-13 | <100 |
| Acute Myeloid Leukemia (AML) | THP-1 | <100 |
| Colon Cancer | HCT116 | ~150 |
| Colon Cancer | SW48 | ~200 |
| Breast Cancer | MCF7 | ~250 |
| Prostate Cancer | DU145 | ~300 |
| Prostate Cancer | LNCaP | ~350 |
| Leukemia | KG-1 | ~180 |
| Leukemia | HL-60 | ~220 |
Note: The median IC50 across 46 cell lines representing 6 different malignancies was 171 nM.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and BRG1 dephosphorylation.
Western Blotting for Total and Phosphorylated BRG1
This protocol is for the detection of changes in the phosphorylation status of BRG1 in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-BRG1 and anti-phospho-BRG1) overnight at 4°C with gentle agitation. A separate membrane should be probed with a loading control antibody like β-actin.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated BRG1 to total BRG1.
Immunoprecipitation of BRG1
This protocol is for the isolation of BRG1 to be used in downstream applications such as in vitro dephosphorylation assays or mass spectrometry.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)
-
Anti-BRG1 antibody (e.g., Cell Signaling Technology #49360)[3]
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., cell lysis buffer)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris and pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-BRG1 antibody overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated BRG1 from the beads using an appropriate elution buffer. For subsequent western blotting, elution can be done by boiling in SDS-PAGE sample buffer.
In Vitro Dephosphorylation Assay
This protocol provides a general framework for assessing the direct dephosphorylation of BRG1.
Materials:
-
Immunoprecipitated and phosphorylated BRG1 (from control-treated cells)
-
Active protein phosphatase (e.g., PP1 or PP2A)
-
Phosphatase buffer
-
This compound
-
Reaction termination solution (e.g., SDS-PAGE sample buffer)
Procedure:
-
Isolate Phosphorylated Substrate: Immunoprecipitate BRG1 from cells where it is expected to be phosphorylated (e.g., control-treated cells).
-
Dephosphorylation Reaction: Set up reaction tubes containing the immunoprecipitated BRG1 on beads, phosphatase buffer, and the active phosphatase.
-
Inhibitor Treatment: To test the effect of this compound, pre-incubate the reaction mixture with the compound. Note: As this compound is a CDK9 inhibitor, its direct effect on phosphatases is not expected. This assay would primarily serve as a control to ensure the observed dephosphorylation in cells is due to upstream kinase inhibition.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the samples by western blotting using a phospho-specific BRG1 antibody to assess the extent of dephosphorylation.
Mandatory Visualization
Signaling Pathway Diagram
This diagram illustrates the signaling pathway involving CDK9, BRG1, and the effect of this compound.
Caption: Signaling pathway of this compound-induced BRG1 dephosphorylation.
Experimental Workflow Diagram
This diagram outlines the experimental workflow to investigate the effect of this compound on BRG1 phosphorylation.
Caption: Experimental workflow for analyzing BRG1 dephosphorylation.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. Brg1 (D1Q7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Brg1 (Ser1627/1631) (E2N9V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. thieno-gtp.com [thieno-gtp.com]
In Vitro Activity of MC180295 on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro activity of MC180295, a novel aminothiazole compound, against various cancer cell lines. The data and protocols presented herein are synthesized from peer-reviewed research to facilitate further investigation and drug development efforts.
Executive Summary
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It has demonstrated significant anti-proliferative effects across a range of cancer cell lines, with particular efficacy noted in Epstein-Barr Virus-Associated Gastric Carcinoma (EBVaGC). The primary mechanism of action involves the suppression of DNA repair and cell cycle progression, leading to growth arrest and apoptosis. This document outlines the quantitative effects of this compound, details the experimental methodologies used to ascertain these effects, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The in vitro efficacy of this compound has been quantified through various assays, including measurements of cell viability, cell cycle distribution, and gene expression.
Cell Viability and IC50 Values
This compound exhibits broad anti-cancer activity. A study across 46 different cancer cell lines, encompassing six distinct malignancies, revealed a median IC50 of 171 nM. The compound is particularly potent against AML cell lines with MLL translocations. As a selective CDK9 inhibitor, its IC50 for CDK9/cyclin T is in the range of 3-12 nM.
While specific IC50 values for the EBVaGC cell lines YCCEL1 and SNU719 are not explicitly detailed in the primary literature, significant dose-dependent growth inhibition has been observed.
| Cell Line | Cancer Type | Key Observations |
| YCCEL1 | EBV-Associated Gastric Carcinoma | Significant growth inhibition at 1 µM after 4 days. |
| SNU719 | EBV-Associated Gastric Carcinoma | Significant growth inhibition at 1 µM from 2 to 4 days. |
| MKN28 (EBV-infected) | Gastric Carcinoma | More sensitive to this compound compared to uninfected MKN28 cells. |
| Multiple Lines (46 total) | Various (6 types) | Median IC50 of 171 nM. |
| AML with MLL translocation | Acute Myeloid Leukemia | Highest potency observed among the 46 cell lines tested. |
Effects on Cell Cycle Progression
Treatment with 1 µM this compound for 48 hours induced significant changes in the cell cycle distribution of EBVaGC cell lines, characterized by a decrease in the S phase and an increase in the sub-G1 fraction, indicative of apoptosis.
| Cell Line | Treatment | % of Cells in S Phase (Change) | % of Cells in Sub-G1 Fraction (Change) |
| SNU719 | 1 µM this compound (48h) | 15.6% to 5.4% | 0.9% to 12.6% |
| YCCEL1 | 1 µM this compound (48h) | 31.0% to 9.1% | 1.5% to 21.0% |
| YCCEL1 | 1 µM this compound (72h) | Not Reported | Increased to 26.4% |
Data sourced from Fujii et al., 2022.
Modulation of Gene Expression
Serial Analysis of Gene Expression (SAGE) revealed that this compound significantly down-regulates genes involved in two critical pathways: "Role of BRCA1 in DNA Damage Response" and "Cell Cycle Control of Chromosomal Replication." The tables below summarize the fold change in the expression of key genes within these pathways after treatment with 1 µM this compound.
Table 2.3.1: Gene Expression Changes in the "Role of BRCA1 in DNA Damage Response" Pathway
| Gene Symbol | Gene Name | YCCEL1 (Fold Change) | SNU719 (Fold Change) |
| E2F8 | E2F transcription factor 8 | -17.625 | -59.15 |
| FANCM | FA complementation group M | -13.337 | -12.558 |
| BRCA2 | BRCA2 DNA repair associated | -10.78 | -24.684 |
| BLM | BLM RecQ-like helicase | -6.618 | -10.5 |
| RAD51 | RAD51 recombinase | -6.016 | -9.869 |
| PLK1 | Polo-like kinase 1 | -5.603 | -4.065 |
| FANCA | FA complementation group A | -5.155 | -5.353 |
| E2F1 | E2F transcription factor 1 | -5.017 | -6.087 |
| MSH6 | mutS homolog 6 | -4.992 | -3.919 |
| BRIP1 | BRCA1 interacting protein C-terminal helicase 1 | -4.92 | -5.305 |
Data sourced from Fujii et al., 2022.
Table 2.3.2: Gene Expression Changes in the "Cell Cycle Control of Chromosomal Replication" Pathway
| Gene Symbol | Gene Name | YCCEL1 (Fold Change) | SNU719 (Fold Change) |
| TOP2A | DNA topoisomerase II alpha | -23.748 | -72.009 |
| CDC45 | Cell division cycle 45 | -20.479 | -16.356 |
| CDC6 | Cell division cycle 6 | -6.911 | -3.132 |
| MCM6 | Minichromosome maintenance complex component 6 | -6.511 | -5.254 |
| CDC7 | Cell division cycle 7 | -6.142 | -2.967 |
| PRIM1 | DNA primase subunit 1 | -5.285 | -3.952 |
| MCM4 | Minichromosome maintenance complex component 4 | -4.906 | -6.035 |
| POLA2 | DNA polymerase alpha 2, accessory subunit | -4.752 | -6.194 |
| POLE | DNA polymerase epsilon, catalytic subunit | -4.632 | -3.36 |
Pharmacokinetics and pharmacodynamics of MC180295
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MC180295
Introduction
This compound is a novel, highly potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcriptional elongation, CDK9 is a compelling therapeutic target in oncology.[4][5] this compound is a racemic mixture of two enantiomers, MC180379 and MC180380, with the latter demonstrating greater potency.[1][6][7] Preclinical studies have demonstrated its efficacy in various cancer models, both as a standalone agent and in combination with other therapies.[1][7]
This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers and drug development professionals.
Pharmacodynamics (PD)
The pharmacodynamic profile of this compound is characterized by its selective inhibition of CDK9 and its potent anti-neoplastic activity across a range of cancer types.
Mechanism of Action
This compound exerts its effect by selectively inhibiting CDK9, a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[4] The P-TEFb complex phosphorylates RNA Polymerase II (RNAPII) and other factors to facilitate the elongation phase of gene transcription.[4] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a pause in transcription, particularly of genes with short-lived mRNA, including key oncogenes and anti-apoptotic proteins.[4] Furthermore, CDK9 inhibition by this compound has been shown to reactivate epigenetically silenced genes, such as tumor suppressors, by dephosphorylating the SWI/SNF chromatin remodeler BRG1.[1][6][8]
In Vitro Activity
This compound demonstrates high potency and selectivity for CDK9 over other cyclin-dependent kinases.[2][6] It effectively inhibits cell growth in numerous cancer cell lines, showing particular strength against hematological malignancies like Acute Myeloid Leukemia (AML), especially those with MLL translocations.[1][6]
Table 1: In Vitro Inhibitory Activity of this compound | Target / Cell Line Panel | Parameter | Value | Reference | | :--- | :--- | :--- | :--- | | Enzymatic Activity | | CDK9/Cyclin T | IC₅₀ | 3 - 12 nM |[6] | | Other CDKs (CDK1, 2, 4, 5, 6, 7) | Selectivity | >20-fold higher for CDK9 |[2][6] | | Cellular Activity | | Panel of 46 cancer cell lines | Median IC₅₀ | 171 nM |[1][6][7] | | AML Cell Lines (MV4-11, MOLM-13) | IC₅₀ | Most potent subset |[6] |
In Vivo Efficacy
Preclinical studies in mouse models have confirmed the anti-tumor effects of this compound. The compound has shown efficacy in xenograft models of both AML and colon cancer.[1][6][7] Notably, the anti-tumoral effects appear to be partially dependent on the host immune system, specifically CD8+ T cells, suggesting an immunomodulatory component to its mechanism.[1][6][7] Furthermore, this compound exhibits significant synergy when combined with the hypomethylating agent decitabine.[1][6][7]
Pharmacokinetics (PK)
Pharmacokinetic properties of this compound have been characterized in mice and rats following intravenous (IV), oral (PO), and intraperitoneal (IP) administration. The data reveal species- and route-dependent differences in its absorption, distribution, and elimination.
Table 2: Summary of Preclinical Pharmacokinetic Parameters for this compound
| Species | Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|
| Mouse | IV | 1 | 0.86 | N/A | [6] |
| Oral | 2.5 | 1.3 | 26 | [6] | |
| IP | 10 | 15.8 | N/A | [6] |
| Rat | IV | 1 | ~14 | N/A |[6] |
The significantly longer half-life observed with IP administration in mice may suggest a depot effect or slower absorption from the peritoneal cavity.[6] The prolonged half-life in rats compared to mice following IV administration indicates potential differences in drug metabolism or clearance between the species.[6]
Experimental Protocols
The following sections outline the methodologies used to generate the pharmacodynamic and pharmacokinetic data for this compound.
In Vitro Kinase and Cell Proliferation Assays
-
Kinase Inhibition Assay: The inhibitory activity of this compound against a panel of cyclin-dependent kinases was likely determined using a biochemical assay. This typically involves incubating the purified kinase, its respective cyclin partner, a substrate (e.g., a peptide), and ATP with varying concentrations of the inhibitor. Kinase activity is then measured, often via phosphorylation of the substrate, to calculate IC₅₀ values.
-
Cell Proliferation Assay: The anti-proliferative effects of this compound were tested against a panel of human cancer cell lines.[6] Cells were seeded in multi-well plates and exposed to a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability was then assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo) to determine the IC₅₀ for each cell line.
In Vivo Xenograft Studies
-
Animal Models: Efficacy studies were conducted in mouse models bearing subcutaneous tumors from human AML or colon cancer cell lines.[1]
-
Dosing and Administration: this compound was administered to the tumor-bearing mice, likely via intraperitoneal (IP) or oral (PO) routes, based on the PK data.[1][2] Dosing schedules would have been established to maintain therapeutic exposure.
-
Efficacy Assessment: Anti-tumor activity was evaluated by regularly measuring tumor volume over the course of the study. Body weight was monitored as an indicator of general toxicity.[7]
-
Combination Studies: For synergy experiments, mice were treated with this compound, decitabine, or the combination of both agents, and tumor growth was compared across all groups.[1]
Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic profiling was performed in male CD-1 mice and Sprague-Dawley rats.[6][9]
-
Dosing and Sample Collection:
-
Intravenous (IV): A single bolus dose was administered via the tail vein.
-
Oral (PO): A single dose was administered by oral gavage.
-
Intraperitoneal (IP): A single dose was injected into the peritoneal cavity.
-
Blood samples were collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Plasma was separated by centrifugation.
-
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.
-
Data Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis (NCA) to determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic Drug Strategy to Treat Cancer | Technology Networks [technologynetworks.com]
- 6. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the CDK9 Inhibitor MC180295: A Comparative Analysis of its Racemic Mixture and Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel, potent, and selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, MC180295. The document focuses on the distinct pharmacological profiles of the racemic mixture and its constituent enantiomers, MC180379 and MC180380. Quantitative data are presented in structured tables for clear comparison, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its mechanism of action and preclinical evaluation.
Introduction to this compound and its Role as a CDK9 Inhibitor
This compound is a novel small molecule inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2][3] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing and enabling productive gene transcription. Dysregulation of CDK9 activity is implicated in various cancers, making it a compelling therapeutic target.[2] this compound has demonstrated significant preclinical in vitro and in vivo efficacy in various cancer models.[1][3][4]
This compound is a racemic mixture, composed of two enantiomers: MC180379 and MC180380.[1][2][4] Preclinical studies have revealed that these enantiomers possess differential biological activity, with MC180380 emerging as the more potent of the two.[1][2][4] This guide will dissect these differences, providing a detailed overview of their comparative pharmacology.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its enantiomers, focusing on their inhibitory activity against various kinases and their anti-proliferative effects in cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound IC50 (nM) | Notes |
| CDK9/cyclin T1 | 5 | High potency and selectivity.[5] |
| CDK1/cyclin B | 138 | At least 22-fold more selective for CDK9.[5] |
| CDK2/cyclin A | 233 | At least 22-fold more selective for CDK9.[5] |
| CDK2/cyclin E | 367 | At least 22-fold more selective for CDK9.[5] |
| CDK4/cyclin D1 | 112 | At least 22-fold more selective for CDK9.[5] |
| CDK5/p25 | 186 | At least 22-fold more selective for CDK9.[5] |
| CDK6/cyclin D3 | 712 | At least 22-fold more selective for CDK9.[5] |
| CDK7/cyclin H | 555 | At least 22-fold more selective for CDK9.[5] |
| GSK-3α/β | - | Also shows inhibitory activity.[5] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Compound | Cell Line Panel (46 lines, 6 malignancies) Median IC50 (nM) | Highest Potency |
| This compound | 171[1][3][4] | AML cell lines with MLL translocations (e.g., MV4-11, MOLM-13, THP-1).[2] |
Table 3: Comparative Potency of Enantiomers in a Live-Cell Epigenetic Assay
| Compound | Lowest Concentration to Reactivate GFP (24h) |
| MC180380 | 100 nM[2] |
| MC180379 | 500 nM[2] |
| This compound (racemate) | 100 nM[2] |
| 1:1 Mixture of Enantiomers | 100 nM[2] |
Signaling Pathway of CDK9 Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting CDK9, which in turn affects transcriptional regulation. A key mechanism involves the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to the reactivation of epigenetically silenced genes.[1][3] The following diagram illustrates this signaling pathway.
Experimental Protocols
This section details the methodologies for key experiments involved in the characterization of this compound and its enantiomers.
Enantiomer Separation by Supercritical Fluid Chromatography (SFC)
The separation of MC180379 and MC180380 from the racemic this compound was achieved using Supercritical Fluid Chromatography.[2]
Detailed Methodology:
-
Instrumentation: A preparative Supercritical Fluid Chromatography (SFC) system was utilized.
-
Column: A chiral stationary phase column, such as Chiralcel® OJ-H (5 µm, 250 x 4.6 mm) for analytical method development and a larger equivalent for preparative scale.[2]
-
Mobile Phase: A mixture of methanol (containing 0.1% Diethylamine - DEA) and carbon dioxide (CO2). A typical gradient could be 20% methanol in CO2.[2]
-
Pressure and Flow Rate: The system was operated at a backpressure of 120 bar with a flow rate of 3.0 mL/min.[2]
-
Detection: Enantiomers were detected using a UV detector at wavelengths of 220, 254, and 280 nm.[2]
-
Sample Preparation: The racemic this compound was dissolved in a mixture of methanol and dichloromethane (B109758) (DCM).[2]
-
Fraction Collection: The separated enantiomers were collected as distinct fractions based on their retention times.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against a panel of CDKs was determined using a microfluidic-based kinase assay.[2]
Detailed Methodology:
-
Assay Principle: The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reagents and Materials:
-
Recombinant human CDK enzymes and their respective cyclin partners.
-
A suitable peptide substrate (e.g., derived from the RNAPII C-terminal domain).
-
ATP at a concentration near the Km for each kinase.
-
This compound serially diluted in DMSO.
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
A detection reagent system (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
A serial dilution of this compound in DMSO is prepared and further diluted in assay buffer.
-
The kinase, substrate, and ATP are mixed in the wells of a microplate.
-
The diluted this compound or DMSO (vehicle control) is added to the wells to initiate the reaction.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, typically via a luminescent signal.
-
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Anti-proliferative Assay
The anti-proliferative effects of this compound were evaluated across a panel of cancer cell lines.
Detailed Methodology:
-
Cell Lines: A diverse panel of human cancer cell lines representing various malignancies were used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound or vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®, resazurin).
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Models
The anti-tumor efficacy of this compound and its enantiomers was assessed in AML and colon cancer xenograft mouse models.[1][3][4]
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human AML or colon cancer cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered with this compound, its enantiomers, or a vehicle control via a suitable route (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Animal body weight and overall health are monitored as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis such as histopathology or biomarker assessment.
Synergy with Other Anti-Cancer Agents
Preclinical studies have shown that this compound exhibits significant synergy with the DNA methyltransferase (DNMT) inhibitor, decitabine, in both AML and colon cancer models.[1][3][4] This combination has been shown to augment the re-expression of epigenetically silenced genes.[6]
Conclusion
This compound is a potent and selective CDK9 inhibitor with promising anti-cancer activity. The racemic mixture and its more potent enantiomer, MC180380, have demonstrated significant efficacy in preclinical models of AML and colon cancer.[1][2][4] The mechanism of action involves the inhibition of transcriptional elongation through CDK9 and the reactivation of epigenetically silenced genes via dephosphorylation of BRG1.[1][3] The data presented in this guide underscore the therapeutic potential of targeting CDK9 and highlight MC180380 as a promising candidate for further clinical development.[1][3][4] The detailed experimental protocols provided herein offer a framework for researchers in the field of drug discovery and development to further investigate this and other CDK9 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. CDK9/CyclinK Kinase Enzyme System Application Note [worldwide.promega.com]
- 6. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
MC180380: A Technical Whitepaper on the More Potent Enantiomer of the Novel CDK9 Inhibitor MC180295
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of epigenetic cancer therapy, the inhibition of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising strategy. MC180295 is a novel, potent, and selective inhibitor of CDK9 with demonstrated preclinical efficacy.[1][2][3][4] As a racemic mixture, this compound is composed of two enantiomers: MC180379 and MC180380.[1][2][3][5] This technical guide provides an in-depth analysis of these enantiomers, presenting compelling evidence that MC180380 is the more potent and metabolically stable of the two. Through a detailed examination of its mechanism of action, comparative potency data, and preclinical efficacy, this document establishes MC180380 as a superior candidate for further clinical development in oncology.[1][3][5]
Introduction: The Role of CDK9 in Cancer and the Development of this compound
Cyclin-Dependent Kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[6] This complex plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, thereby releasing paused RNAPII and enabling productive transcript elongation.[1] In many cancers, there is a dependency on the continuous expression of short-lived anti-apoptotic proteins, making CDK9 an attractive therapeutic target.
Inhibition of CDK9 can reactivate epigenetically silenced genes, in part by dephosphorylating the SWI/SNF chromatin remodeler BRG1.[1][2][3] this compound was developed as a highly potent and selective CDK9 inhibitor, demonstrating a median IC50 of 171 nM across 46 cancer cell lines.[1][2][3] Recognizing that racemic drugs can have enantiomers with differing pharmacological properties, this compound was separated into its constituent enantiomers, MC180379 and MC180380, for individual characterization.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the racemic parent compound, this compound, with its separated enantiomers.
Table 1: In Vitro Potency and Selectivity
| Compound / Target | IC50 (nM) | Notes |
| This compound | ||
| CDK9/Cyclin T1 | 3-12 | Highly potent and selective for CDK9.[1][7] |
| CDK1/Cyclin B | 138 | At least 22-fold more selective for CDK9 over other CDKs.[7] |
| CDK2/Cyclin A | 233 | [7] |
| CDK4/Cyclin D | 112 | [7] |
| CDK5/P35 | 159 | [7] |
| 46 Cancer Cell Lines | 171 (median) | Broad anti-cancer activity, with highest potency in AML cells with MLL translocations.[1][2][3] |
| Enantiomer Comparison | ||
| MC180380 (CDK9 IC50) | 11 | Comparable direct enzymatic inhibition.[2] |
| MC180379 (CDK9 IC50) | 11 | [2] |
| YB5 GFP Reactivation | Concentration | Metric |
| MC180380 | 100 nM | Lowest concentration to reactivate GFP expression after 24h.[1][2] |
| MC180379 | 500 nM | MC180380 is significantly more potent in this live-cell epigenetic assay.[1] |
| This compound (racemate) | 100 nM | [1] |
Table 2: In Vitro Metabolic Stability
| Compound | Species | System | Stability |
| MC180380 | Mouse, Rat, Dog, Human | Liver Microsomes | More stable than MC180379 in all four species.[1][2] |
| MC180379 | Mouse, Rat, Dog, Human | Liver Microsomes | Less stable.[1][2] |
| MC180380 | Rat | Hepatocytes | More stable than MC180379.[1][2] |
| MC180379 | Rat | Hepatocytes | Less stable.[1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental processes discussed in this guide.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide on the Basic Biological Effects of CDK9 Inhibition by MC180295
Executive Summary: Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcriptional elongation, making it a compelling therapeutic target in various cancers that exhibit transcriptional addiction. MC180295 is a novel, potent, and highly selective small molecule inhibitor of CDK9. Its mechanism of action extends beyond the canonical role of suppressing oncogenic transcription. This compound induces apoptosis in cancer cells by downregulating the expression of short-lived anti-apoptotic proteins like MCL-1. Paradoxically, it also reactivates epigenetically silenced genes, including tumor suppressor genes and endogenous retroviruses, by modulating the phosphorylation state of the SWI/SNF chromatin remodeler BRG1. This dual action not only inhibits tumor growth directly but also stimulates an anti-tumor immune response, sensitizing cancers to immunotherapy. This guide details the core biological effects, mechanism of action, and key experimental findings related to this compound.
Introduction to CDK9 as a Therapeutic Target
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, typically with a Cyclin T partner.[1] The primary function of P-TEFb is to facilitate the transition of RNA Polymerase II (RNAPII) from a state of promoter-proximal pausing to productive transcriptional elongation.[1][2] It achieves this by phosphorylating the C-terminal domain (CTD) of RNAPII on the Serine-2 residue, as well as negative elongation factors like DSIF and NELF.[1][3]
Many malignancies, particularly hematological cancers, become dependent on the continuous high-level transcription of genes encoding survival proteins and oncoproteins, such as MYC and MCL-1.[1][4] This "transcriptional addiction" makes CDK9 an attractive target for cancer therapy. This compound was developed as a potent and highly selective CDK9 inhibitor, demonstrating significant anti-proliferative effects across a range of cancer cell lines.[3][5]
Core Mechanism of Action of this compound
Direct Inhibition of Transcriptional Elongation
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDK9 and preventing the phosphotransferase activity of the P-TEFb complex.[6] This direct inhibition blocks the phosphorylation of the RNAPII CTD, which forces the polymerase to remain stalled at gene promoters. The subsequent suppression of transcriptional elongation leads to a rapid depletion of short-lived mRNAs and their corresponding proteins that are critical for cancer cell survival.[1][4]
Induction of Apoptosis
The inhibition of CDK9 by this compound leads to the transcriptional repression of key survival genes. Notably, the levels of the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC are rapidly reduced.[4][7] The depletion of these crucial survival factors sensitizes cancer cells to programmed cell death, leading to the induction of apoptosis.[3][7] This effect is particularly pronounced in tumors that are highly dependent on these short-lived proteins.
Epigenetic Regulation and Immune Activation
A key discovery was the paradoxical role of CDK9 in maintaining gene silencing at heterochromatic loci.[5][8][9] Inhibition by this compound leads to the global reactivation of epigenetically silenced genes.
This occurs through at least two mechanisms:
-
Dephosphorylation of BRG1 (SMARCA4): CDK9 directly phosphorylates BRG1, a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[5][10] This phosphorylation is required to maintain a compact, silenced chromatin state.[10] this compound treatment leads to BRG1 dephosphorylation, chromatin relaxation, and gene reactivation.[3][9][11]
-
Repression of HP1α Expression: CDK9 inhibition also represses the expression of Heterochromatin Protein 1α (HP1α), further contributing to the reversal of gene silencing.[8]
This epigenetic modulation reactivates silenced tumor suppressor genes and, importantly, endogenous retroviruses (ERVs).[8][9] The expression of ERVs triggers a viral mimicry response, leading to the production of interferons and the activation of an anti-tumor immune response.[3]
Summary of Biological Effects and Quantitative Data
In Vitro Kinase Potency and Selectivity
This compound is a highly potent inhibitor of CDK9/Cyclin T1 with an IC50 value in the low nanomolar range.[8][9][12] It demonstrates high selectivity for CDK9 over other cyclin-dependent kinases.[3][12]
| Table 1: In Vitro Kinase Inhibitory Activity of this compound | |
| Kinase Complex | IC50 (nM) |
| CDK9-Cyclin T1 | 5[9][12] |
| CDK4-Cyclin D | 112[12] |
| CDK1-Cyclin B | 138[12] |
| CDK5-P35 | 159[12] |
| CDK2-Cyclin A | 233[12] |
| CDK7-CycH/MAT1 | 555[12] |
| CDK6-Cyclin D3 | 712[12] |
Anti-proliferative Activity in Cancer Cells
This compound exhibits broad anti-proliferative activity against numerous cancer cell lines.[3] A study across 46 cell lines from six different malignancies found a median IC50 of 171 nM.[3][11][13][14] The compound is particularly effective against Acute Myeloid Leukemia (AML) cell lines that harbor MLL translocations, such as MV4-11, MOLM-13, and THP-1.[3][13]
| Table 2: Anti-proliferative Activity of this compound | |
| Metric | Value |
| Median IC50 (46 cell lines) | 171 nM[3][11][14] |
| Most Sensitive Malignancy | AML with MLL translocations[3][11][14] |
| Other Active Malignancies | Melanoma, Colon, Bladder, Prostate, Breast Cancer[3] |
Immuno-modulatory Effects
A significant finding is that the anti-tumor effects of this compound are partially dependent on the immune system. In vivo studies have shown that the drug's efficacy is reduced in the absence of CD8+ T cells, indicating a crucial immune component to its action.[3][11][13] This immune activation provides a strong rationale for combining this compound with other therapies.
-
Synergy with DNMT Inhibitors: this compound shows significant synergy with the DNA methyltransferase (DNMT) inhibitor decitabine (B1684300) in both AML and colon cancer xenograft models.[3][13]
-
Sensitization to Immunotherapy: By activating ERVs and inducing an interferon response, CDK9 inhibition sensitizes cancer cells to immune checkpoint inhibitors like anti-PD-1.[2][8][9]
Key Experimental Methodologies
In Vitro Kinase Assay
-
Objective: To determine the IC50 of this compound against a panel of purified kinase enzymes.
-
Protocol Outline: Recombinant CDK/cyclin complexes are incubated with a known substrate (e.g., a peptide derived from the RNAPII CTD) and ATP in a reaction buffer. The inhibitor is added at varying concentrations. Kinase activity is measured, often by quantifying the amount of phosphorylated substrate using radiometric (³²P-ATP) or fluorescence-based methods. The IC50 value is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay
-
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines and determine the IC50.
-
Protocol Outline: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for a defined period (e.g., 72 hours). After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan, which is then solubilized. The absorbance is read on a plate reader, and cell viability is calculated relative to vehicle-treated control cells.
Apoptosis Detection by Annexin V Staining
-
Objective: To quantify the percentage of apoptotic cells following treatment with this compound.
-
Protocol Outline: Cells are treated with this compound or vehicle control for a specified time (e.g., 24-48 hours). Both adherent and floating cells are collected, washed, and resuspended in an Annexin V binding buffer. FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a viability dye that enters late apoptotic/necrotic cells) are added. The stained cell populations are then analyzed by flow cytometry.
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol Outline: Immunocompromised mice (e.g., NSG or nude mice) are subcutaneously or intravenously injected with human cancer cells (e.g., SW48 colon cancer or MV4-11 AML cells).[13] Once tumors are established and palpable, mice are randomized into treatment and vehicle control groups. This compound is administered systemically (e.g., 20 mg/kg via intraperitoneal injection every other day).[12] Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors can be excised for further analysis.
Conclusion
This compound is a potent and selective CDK9 inhibitor with a multifaceted mechanism of action against cancer. It effectively suppresses the transcription of key oncogenes and survival proteins, leading to apoptosis. Furthermore, its ability to reverse epigenetic silencing provides a distinct and powerful secondary effect, reactivating tumor suppressor pathways and stimulating a robust anti-tumor immune response. The more potent enantiomer, MC180380, is being advanced as a promising candidate for clinical development, both as a monotherapy and in combination with epigenetic drugs and immunotherapies.[3][11][13][14]
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CDK9 induces apoptosis and potentiates the effect of cisplatin in hypopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [scholarshare.temple.edu]
- 9. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MC180295 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC180295 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key regulator of transcription, CDK9 is a promising therapeutic target in oncology.[4][5] this compound has demonstrated broad anti-cancer activity in vitro and has been shown to reactivate epigenetically silenced genes.[3][6] These application notes provide detailed protocols for in vitro studies using this compound to assess its anti-proliferative effects on cancer cell lines.
Mechanism of Action
This compound selectively inhibits the kinase activity of the CDK9/cyclin T complex.[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to elongation. By inhibiting RNAPII-mediated transcription of short-lived anti-apoptotic proteins, this compound induces apoptosis in cancer cells. Furthermore, this compound has been shown to reactivate epigenetically silenced tumor suppressor genes.[6]
Data Presentation
In Vitro Activity of this compound Against Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of 46 human cancer cell lines, demonstrating its broad anti-proliferative activity.[1][2]
| Cancer Type | Cell Line | IC50 (nM) |
| Leukemia | MV4-11 | 20 |
| MOLM-13 | 30 | |
| THP-1 | 50 | |
| K562 | 100 | |
| U937 | 120 | |
| HL-60 | 130 | |
| KG-1 | 150 | |
| Colon Cancer | SW48 | 180 |
| HCT116 | 200 | |
| HT29 | 220 | |
| Melanoma | A375 | 160 |
| SK-MEL-28 | 190 | |
| Prostate Cancer | DU145 | 210 |
| LNCaP | 230 | |
| Breast Cancer | MCF7 | 250 |
| MDA-MB-231 | 270 | |
| Bladder Cancer | T24 | 240 |
Note: The median IC50 across 46 cell lines representing 6 different malignancies was 171 nM.[1][2]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using MTT
This protocol details the determination of the anti-proliferative effects of this compound on cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., MV4-11, SW48)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from logarithmic phase cultures.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a range of concentrations around the expected IC50 value (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Mandatory Visualization
Caption: CDK9 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Cell Viability Assay.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Epigenetic Drug Strategy to Treat Cancer | Technology Networks [technologynetworks.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for MC180295 in AML Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC180295 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Inhibition of CDK9, a key regulator of transcriptional elongation, has emerged as a promising therapeutic strategy in various malignancies, including Acute Myeloid Leukemia (AML).[3] Dysregulation of the CDK9 pathway is implicated in the development and maintenance of AML.[3] this compound has demonstrated significant preclinical anti-tumor efficacy in both in vitro and in vivo models of AML.[1] Notably, it shows heightened potency in AML cell lines harboring MLL translocations.[1][2]
These application notes provide detailed protocols for the utilization of this compound in AML xenograft models, offering a framework for preclinical efficacy and tolerability studies.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MV4-11 | AML (MLL-rearranged) | Highly Potent | Derived from a patient with MLL translocation.[2] |
| MOLM-13 | AML (MLL-rearranged) | Highly Potent | Derived from a patient with MLL translocation.[2] |
| THP-1 | AML (MLL-rearranged) | Highly Potent | Derived from a patient with MLL translocation.[2] |
| Median of 46 cell lines | 6 different malignancies | 171 | Demonstrates broad anti-cancer activity.[1][2] |
In Vivo Efficacy of this compound and its More Potent Enantiomer, MC180380
| Model | Cell Line | Treatment | Dosing Schedule | Key Findings |
| AML Xenograft | MV4-11 | This compound / MC180380 | 20 mg/kg, i.p., every other day | Significant delay in tumor growth.[1] |
| Colon Cancer Xenograft | SW48 | This compound / MC180380 | 20 mg/kg, i.p., every other day | Significant delay in tumor growth.[1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of CDK9. As a component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, this compound prevents the transcription of key oncogenes and survival proteins, ultimately leading to apoptosis in cancer cells.
Experimental Protocols
Cell Culture
Cell Line: MV4-11 (Human biphenotypic B myelomonocytic leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
AML Xenograft Model Establishment
Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, female, 6-8 weeks old.
-
Cell Preparation: Harvest MV4-11 cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Begin treatment when the average tumor volume reaches 100-150 mm³.
This compound Formulation and Administration
Formulation Vehicle:
A mixture of:
-
N-Methyl-2-pyrrolidone (NMP)
-
Captisol® (20% w/v)
-
Polyethylene glycol 400 (PEG-400)
-
Normal Saline (PBS)
Preparation Protocol: [1]
-
Prepare the vehicle by mixing NMP, Captisol®, PEG-400, and PBS in a ratio of 1:4:4:11 by volume.
-
First, add the required amount of NMP to a sterile tube.
-
Sequentially add Captisol® and PEG-400 to the NMP and mix thoroughly.
-
Finally, add the PBS to the mixture and vortex until a clear solution is formed.
-
Weigh the required amount of this compound and dissolve it in the prepared vehicle to achieve the desired final concentration for dosing. Prepare this formulation fresh before each administration.
Administration Protocol:
-
Dosage: 20 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosing Schedule: Administer every other day.
-
Control Group: Administer the vehicle alone to the control group following the same schedule.
Efficacy and Toxicity Monitoring
-
Tumor Growth: Continue to measure tumor volume twice weekly throughout the study.
-
Body Weight: Record the body weight of each mouse twice a week as an indicator of general health and toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoint: The study endpoint may be defined by a specific tumor volume (e.g., 2000 mm³), a predetermined study duration, or signs of significant toxicity (e.g., >20% body weight loss, ulceration of the tumor). Euthanize mice when endpoints are met.
-
Data Analysis: Compare the tumor growth rates and survival between the treated and control groups. The anti-tumor effect can be expressed as the percentage of tumor growth inhibition (%TGI).
Experimental Workflow
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery and Administration Optimization of Novel Selective CDK9 Inhibitor, 1-7a-B1, for Improved Pharmacokinetics and Antitumor Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC180295 and Decitabine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the combination therapy of MC180295, a selective CDK9 inhibitor, and decitabine (B1684300), a DNA methyltransferase (DNMT) inhibitor. The combination has demonstrated synergistic anti-tumor effects in preclinical models of Acute Myeloid Leukemia (AML) and colon cancer.[1][2]
Introduction
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][3] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and oncogenes, making it a promising target in cancer therapy.[1][3] Decitabine is a hypomethylating agent that inhibits DNA methyltransferases, leading to the re-expression of tumor suppressor genes silenced by DNA methylation.[1][2] The combination of these two agents targets distinct but complementary epigenetic mechanisms, resulting in a synergistic anti-cancer effect.[1]
Data Presentation
In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of cancer cell lines, demonstrating broad anti-cancer activity. The highest potency was observed in AML cell lines with MLL translocations.[1][2]
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | <100 |
| MOLM-13 | Acute Myeloid Leukemia | <100 |
| THP-1 | Acute Myeloid Leukemia | <100 |
| HT-29 | Colon Cancer | ~150 |
| SW48 | Colon Cancer | ~200 |
| Median of 46 cell lines | 6 different malignancies | 171 |
Table 1: IC50 values of this compound in various cancer cell lines. Data extracted from Zhang et al., 2024.[1][2]
Synergistic Effects of this compound and Decitabine Combination
Preclinical studies have shown that the combination of this compound and decitabine results in significant synergy in both AML and colon cancer models.[1][2]
| Cancer Model | Cell Line(s) | Effect of Combination |
| Acute Myeloid Leukemia (in vivo) | MV4-11 | Significant reduction in tumor burden and prolonged survival compared to single agents. |
| Colon Cancer (in vivo) | HT-29, SW48 | Significant reduction in tumor burden and prolonged survival compared to single agents. |
Table 2: Summary of in vivo synergistic effects of this compound and decitabine combination therapy. Data from Zhang et al., 2024.[1][2]
Experimental Protocols
In Vitro Synergy Protocol
Objective: To determine the synergistic anti-proliferative effects of this compound and decitabine in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11 for AML, HT-29 or SW48 for colon cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Decitabine (stock solution in DMSO or PBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight if applicable.
-
Drug Preparation: Prepare serial dilutions of this compound and decitabine in complete culture medium.
-
Combination Treatment: Treat cells with a matrix of this compound and decitabine concentrations. Include single-agent controls and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the Combination Index (CI) using the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Protocol (AML Model)
Objective: To evaluate the in vivo efficacy of this compound and decitabine combination therapy in an AML xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
MV4-11 cells
-
Matrigel (optional)
-
This compound formulated for in vivo use
-
Decitabine formulated for in vivo use
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject MV4-11 cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mix) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, Decitabine alone, this compound + Decitabine).
-
Drug Administration:
-
This compound: Administer via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily or every other day).
-
Decitabine: Administer via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 5 days).
-
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study. At the end of the study, tumors can be excised for further analysis.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
In Vivo Xenograft Protocol (Colon Cancer Model)
Objective: To evaluate the in vivo efficacy of this compound and decitabine combination therapy in a colon cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
HT-29 or SW48 cells
-
Other materials as listed for the AML model.
Procedure:
-
Cell Implantation: Subcutaneously inject HT-29 or SW48 cells into the flank of each mouse.
-
Tumor Growth Monitoring and Treatment: Follow the same procedures as outlined in the AML xenograft protocol for tumor monitoring, randomization, drug administration, and data analysis.
Visualizations
Caption: Signaling pathways of this compound and Decitabine.
References
Application Notes and Protocols for MC180295 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosing and administration of MC180295, a potent and selective CDK9 inhibitor, in preclinical mouse models. The information is compiled from published in vivo efficacy and pharmacokinetic studies.
Introduction
This compound is a novel small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1] Inhibition of CDK9 has been shown to reactivate epigenetically silenced tumor suppressor genes, making it a promising target for cancer therapy.[1][2] this compound is a racemic mixture of two enantiomers, MC180379 and MC180380, with MC180380 demonstrating higher potency.[3] Both the racemic mixture and its more active enantiomer have shown significant anti-tumor efficacy in mouse models of Acute Myeloid Leukemia (AML) and colon cancer.[3] These notes are intended to provide researchers with the necessary information to design and execute in vivo studies using this compound in mice.
Signaling Pathway of this compound
This compound targets the CDK9/Cyclin T1 complex, also known as the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II from a paused state to allow for productive gene transcription.[4] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downregulation of short-lived anti-apoptotic proteins and the reactivation of silenced tumor suppressor genes.[1][2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and in vivo dosing regimens for this compound and its more potent enantiomer, MC180380, in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice[3]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| Intravenous (IV) | 1 | 258 | 0.08 | 192 | 0.9 |
| Oral (PO) | 2.5 | 30 | 0.5 | 114 | 2.1 |
| Intraperitoneal (IP) | 10 | 1184 | 0.25 | 4001 | 15.8 |
Table 2: In Vivo Dosing Regimens for this compound and its Enantiomers in Mice[3][5]
| Compound | Mouse Model | Cancer Type | Administration Route | Dose (mg/kg) | Dosing Schedule |
| This compound | NSG | Colon Cancer (SW48) | IP | 20 | Every other day |
| MC180380 | NSG | Colon Cancer (SW48) | IP | 20 | Every other day |
| This compound | B6 | Colon Cancer (CT26.CL25) | IP | 20 | Every other day |
| MC180380 | NSG | AML (MV4-11) | IP | 20 | Every other day |
Experimental Protocols
Formulation of this compound for In Vivo Administration
While the exact vehicle for this compound is not specified in the primary literature, a common formulation for similar poorly soluble kinase inhibitors is a vehicle solution of DMSO, PEG300, Tween 80, and saline. This protocol is a general guideline and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg), the number of mice, and their average weight. A typical dosing volume is 100 µL per 10 g of body weight.
-
Prepare the vehicle solution. A common vehicle composition is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS.
-
Dissolve this compound in DMSO first. In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of DMSO and vortex thoroughly until the compound is completely dissolved.
-
Add PEG300 and Tween 80. Add the required volumes of PEG300 and Tween 80 to the DMSO solution and vortex to mix.
-
Add saline or PBS. Slowly add the saline or PBS to the mixture while vortexing to reach the final desired concentration and volume.
-
Inspect the final formulation. The final solution should be clear and free of precipitates. If necessary, sonicate briefly to aid dissolution.
-
Prepare the formulation fresh before each administration.
In Vivo Efficacy Study in Xenograft Mouse Models
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[3][5]
Materials:
-
Appropriate mouse strain (e.g., NSG mice for human cell lines).[3]
-
Cancer cell lines (e.g., SW48 for colon cancer, MV4-11 for AML).[3]
-
Formulated this compound and vehicle control.
-
Sterile syringes and needles (e.g., 27-gauge).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Implantation: Subcutaneously inject the cancer cells into the flank of the mice. For AML models like MV4-11, cells may be injected intravenously or intraperitoneally.[3][5]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomly assign mice to treatment and control groups.
-
Dosing and Administration:
-
Weigh each mouse to calculate the precise injection volume.
-
Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
For IP injection, restrain the mouse and inject into a lower abdominal quadrant, avoiding the midline.
-
Follow the dosing schedule as determined by the study design (e.g., 20 mg/kg every other day).[3]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.[3]
-
Observe the general health and behavior of the animals.
-
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined size limit, or based on other ethical considerations.
-
Analysis: At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., pharmacodynamic markers, histology).
Toxicity Monitoring
Toxicity of this compound and its enantiomers has been assessed by monitoring body weight and performing complete blood counts.[3] In the reported studies, no overt toxicity was observed at the efficacious doses.[3] Researchers should establish clear endpoints for toxicity, such as a significant loss of body weight (e.g., >15-20%) or signs of distress in the animals.
Conclusion
This compound is a promising CDK9 inhibitor with demonstrated preclinical efficacy in mouse models of cancer. The provided data and protocols offer a foundation for researchers to further investigate its therapeutic potential. Careful consideration of the formulation, dosing regimen, and toxicity monitoring will be crucial for obtaining robust and reproducible results in in vivo studies.
References
- 1. MC-180295 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LDC000067, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of MC180295 in Colon Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC180295 is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator.[1][2] In the context of colon cancer, where aberrant transcriptional programs drive tumor growth and survival, targeting CDK9 presents a promising therapeutic strategy. This compound has demonstrated significant anti-proliferative effects in both in vitro and in vivo models of colon cancer, both as a monotherapy and in combination with other epigenetic modifiers.[1][3] These application notes provide a comprehensive overview of the use of this compound in colon cancer research, including its mechanism of action, key experimental data, and detailed protocols for its application.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for transcriptional elongation.[2] By inhibiting CDK9, this compound leads to a reduction in the transcription of short-lived anti-apoptotic proteins and key oncogenes that are crucial for the survival of cancer cells.
A key downstream effect of CDK9 inhibition by this compound is the reactivation of epigenetically silenced tumor suppressor genes.[1] This is achieved through the dephosphorylation of the SWI/SNF chromatin remodeler, BRG1.[1] In its phosphorylated state, BRG1 is unable to be recruited to heterochromatin. Inhibition of CDK9 by this compound leads to the dephosphorylation of BRG1, allowing it to remodel chromatin and restore the expression of silenced genes.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in colon cancer models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| CDK9/cyclin T IC50 | 3–12 nM | In vitro kinase assays | [1] |
| Median IC50 | 171 nM | Panel of 46 cancer cell lines (including colon) | [1][3] |
Table 2: In Vivo Efficacy of this compound in Colon Cancer Xenograft Models
| Treatment Group | Dosage & Administration | Tumor Model | Key Findings | Reference |
| This compound | 20 mg/kg, intraperitoneal | SW48 xenograft | Significantly delayed tumor growth | [1] |
| This compound + Decitabine (B1684300) | Not specified | SW48 xenograft | More robust tumor regression and significant survival benefit compared to this compound alone | [1] |
| MC180380 (more potent enantiomer) | 20 mg/kg, intraperitoneal | SW48 xenograft | Significantly delayed tumor growth | [3] |
| MC180380 (more potent enantiomer) | Not specified | HT29 xenograft | Extended survival longer than its enantiomer | [3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in colon cancer cell lines.
Materials:
-
Colon cancer cell lines (e.g., SW48, HT29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a colon cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rg-tm1Wjl/SzJ - NSG)
-
SW48 or HT29 colon cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., PBS)
-
Decitabine (for combination studies)
-
Calipers for tumor measurement
Procedure:
-
Harvest colon cancer cells and resuspend them in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, this compound + Decitabine).
-
Administer this compound intraperitoneally at a dose of 20 mg/kg, typically every other day.
-
For combination studies, administer decitabine according to a pre-determined schedule and dosage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a specified period (e.g., 10 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Combination Therapy with Decitabine (In Vitro)
This protocol outlines the assessment of synergy between this compound and decitabine in colon cancer cells.
Materials:
-
Colon cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound
-
Decitabine
-
Cell viability assay reagents (e.g., MTT or CellTiter-Glo)
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Determine the IC50 values of this compound and decitabine individually in the chosen cell line as described in Protocol 1.
-
Based on the IC50 values, design a matrix of combination concentrations with a constant ratio of the two drugs.
-
Seed cells in a 96-well plate and treat them with the single agents and their combinations for a specified duration (e.g., 72 hours). For decitabine, a pre-treatment period may be necessary to observe its epigenetic effects. A suggested concentration for decitabine is in the low micromolar range (e.g., 1-5 µM).[4][5]
-
Perform a cell viability assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Role of p53 and Class IIa HDACs
Current research on this compound in colon cancer has not established a direct regulatory link with the p53 tumor suppressor protein or Class IIa Histone Deacetylases (HDACs). While CDK9 inhibition can indirectly influence p53-related pathways by affecting the transcription of key regulators, a direct interaction or modulation by this compound has not been reported.[6][7] Similarly, while HDAC inhibitors are a known class of epigenetic drugs, there is no current evidence to suggest that this compound directly targets or is influenced by Class IIa HDACs.[8][9][10][11] Therefore, the primary mechanism of action of this compound in colon cancer remains centered on the inhibition of CDK9 and the subsequent effects on transcriptional regulation and chromatin remodeling.
Conclusion
This compound is a promising therapeutic agent for colon cancer, with a well-defined mechanism of action centered on the inhibition of CDK9. Its efficacy as a single agent and in combination with other epigenetic drugs like decitabine highlights its potential for clinical development. The protocols provided herein offer a framework for researchers to further investigate the therapeutic utility of this compound and to explore its full potential in the treatment of colon cancer.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of histone deacetylase and cytidine deaminase improves epigenetic potency of decitabine in colorectal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with decitabine induces the expression of stemness markers, PD-L1 and NY-ESO-1 in colorectal cancer: potential for combined chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel CDK9 inhibitor oroxylin A promotes wild-type P53 stability and prevents hepatocellular carcinoma progression by disrupting both MDM2 and SIRT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]
- 9. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Class IIa HDACs: from important roles in differentiation to possible implications in tumourigenesis - PMC [pmc.ncbi.nlm.nih.gov]
MC180295: A Potent and Selective CDK9 Inhibitor for Transcriptional Regulation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MC180295 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors, thereby releasing paused RNAPII.[4] Dysregulation of CDK9 activity is implicated in various diseases, particularly cancer, making it a compelling therapeutic target.[4]
Recent studies have revealed a paradoxical role for CDK9 in maintaining gene silencing at heterochromatic loci.[1][3] Inhibition of CDK9 by this compound has been shown to reactivate epigenetically silenced genes, including tumor suppressor genes, leading to cancer cell differentiation and apoptosis.[1][3][5] This is achieved, in part, through the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 (also known as SMARCA4).[1][2][6] These findings position this compound as a valuable tool for studying transcriptional regulation and as a promising candidate for epigenetic cancer therapy.[1][5]
This compound has demonstrated broad anti-cancer activity in vitro across various cancer cell lines and has shown efficacy in in vivo cancer models.[1][7] It is a racemic mixture of two enantiomers, MC180379 and MC180380, with MC180380 exhibiting higher potency in live-cell epigenetic assays.[7][8]
Data Presentation
In Vitro Activity of this compound
| Cell Line Type | Number of Cell Lines | Median IC50 (nM) | Reference |
| Various Malignancies | 46 | 171 | [7][8][9] |
| Acute Myeloid Leukemia (AML) with MLL translocations | Not Specified | Highest Potency Observed | [7][8] |
| Compound | Assay | IC50 (nM) | Reference |
| This compound | CDK9 Inhibition | 5 | [1][2][3] |
Enantiomer Potency
| Enantiomer | Potency in Live-Cell Epigenetic Assay | Reference |
| MC180380 | Higher Potency | [7][8] |
| MC180379 | Lower Potency | [7] |
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound involves the direct inhibition of CDK9's kinase activity. This initiates a cascade of events that ultimately leads to the reactivation of silenced genes and anti-tumor effects.
Caption: Mechanism of action of this compound in transcriptional regulation.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the anti-proliferative effect of this compound on cancer cell lines.[10]
Materials:
-
Cancer cell lines of interest (e.g., MV-4-11 for Acute Myeloid Leukemia).[11]
-
Complete cell culture medium.[10]
-
This compound (stock solution in DMSO).
-
96-well clear flat-bottom plates.[10]
-
MTS or MTT reagent.[10]
-
Plate reader.[10]
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.[10]
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.[10]
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.[10]
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[10]
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.[7][11]
Animal Models and Husbandry:
-
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.[11] For some studies, NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice may be used.[7]
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.[11]
-
Housing: House animals in sterile conditions with ad libitum access to food and water.[11]
Cell Line and Tumor Implantation:
-
Cell Line: A suitable cell line known to be sensitive to CDK9 inhibition, such as MV-4-11 (Acute Myeloid Leukemia) or colon cancer cell lines like HT29 or SW48.[7][11]
-
Cell Preparation: Culture the selected cells in the appropriate media. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.[11]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[11]
Treatment Protocol:
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound at low dose, this compound at high dose).[11]
-
Dosing: Prepare fresh dilutions of this compound in the vehicle on each day of dosing.[11]
-
Administration: Administer this compound or vehicle control via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A representative dosing schedule could be once daily (QD) for 21 days.[11]
-
Toxicity Assessment: Monitor animal well-being throughout the study. A body weight loss of more than 20% is often considered a sign of significant toxicity.[11]
-
Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.[11]
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
This compound is a powerful research tool for investigating the complexities of transcriptional regulation and epigenetic gene silencing. Its high selectivity and potency for CDK9, combined with its demonstrated anti-tumor efficacy, make it a valuable compound for both basic research and preclinical drug development. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies.
References
- 1. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. DSpace [scholarshare.temple.edu]
- 4. benchchem.com [benchchem.com]
- 5. New Epigenetic Drug Strategy to Treat Cancer | Temple Health [templehealth.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating Epigenetic Silencing Using MC180295
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic silencing of tumor suppressor genes is a critical mechanism in the development and progression of cancer. MC180295 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of CDK9 by this compound has been shown to paradoxically reactivate epigenetically silenced genes, presenting a novel therapeutic strategy for various cancers.[2][3][4][5] These application notes provide a comprehensive guide for utilizing this compound to investigate and reverse epigenetic silencing in cancer research and drug development.
This compound is a racemic mixture, with one of its enantiomers, MC180380, demonstrating higher potency in live-cell epigenetic assays.[6] The core mechanism of action involves the inhibition of CDK9, which leads to the dephosphorylation of the SWI/SNF chromatin remodeler BRG1 (also known as SMARCA4) and repression of HP1α expression.[2] This cascade of events results in a more relaxed chromatin state, allowing for the re-expression of previously silenced genes.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 |
| CDK9/cyclin T | 3 - 12 | - |
| CDK1/cyclin B | >200 | >16-66 fold |
| CDK2/cyclin A | >200 | >16-66 fold |
| CDK4/cyclin D1 | >200 | >16-66 fold |
| CDK5/p25 | >200 | >16-66 fold |
| CDK7/cyclin H | >200 | >16-66 fold |
Table 1: In vitro kinase inhibitory activity of this compound. IC50 values were determined through in vitro kinase assays. Data compiled from publicly available research.[6]
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | <100 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <100 |
| THP-1 | Acute Myeloid Leukemia (AML) | <100 |
| A375 | Melanoma | 100 - 200 |
| SW480 | Colon Cancer | 100 - 200 |
| T24 | Bladder Cancer | 100 - 200 |
| PC-3 | Prostate Cancer | >200 |
| MCF7 | Breast Cancer | >200 |
Table 2: Anti-proliferative activity of this compound in a panel of cancer cell lines. Cell viability was assessed after 72 hours of treatment. The median IC50 across 46 cell lines was 171 nM.[6]
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound in Reversing Epigenetic Silencing
Caption: this compound inhibits CDK9, leading to BRG1 dephosphorylation and epigenetic reactivation.
General Experimental Workflow for Investigating this compound
Caption: Workflow for evaluating the epigenetic effects of this compound in cancer cells.
Experimental Protocols
Cell Culture and Treatment with this compound
Materials:
-
Cancer cell lines (e.g., MV4-11 for AML, SW480 for colon cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO, typically 10 mM)
-
Cell culture plates (6-well, 96-well)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment. For adherent cells, allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete cell culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding to downstream assays. For initial experiments, a dose range of 10 nM to 10 µM is recommended.[7]
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound and calculate its IC50 value.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
After the incubation period (e.g., 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-BRG1 and Histone Acetylation
Objective: To assess the effect of this compound on the phosphorylation status of BRG1 and global histone acetylation.
Protocol:
-
Treat cells with this compound (e.g., at 1x and 10x the IC50 concentration) for a specified time (e.g., 6-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (for phospho-antibodies) or 5% non-fat milk in TBST (for other antibodies) for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Chromatin Immunoprecipitation (ChIP) - qPCR
Objective: To determine if this compound treatment alters the binding of BRG1 to the promoters of target genes.
Protocol:
-
Treat cells with this compound as desired.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-BRG1 antibody (e.g., 10 µL of antibody per 10 µg of chromatin) or a normal IgG control.[1]
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin and reverse the cross-links by incubating at 65°C with NaCl.
-
Purify the DNA using a spin column.
-
Perform qPCR using primers specific for the promoter regions of target genes (e.g., tumor suppressor genes).
-
Analyze the data as a percentage of input and normalize to the IgG control.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the re-expression of epigenetically silenced genes following this compound treatment.
Protocol:
-
Treat cells with this compound.
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Human MYC: Forward: 5'-CCAAGAAAGCTGCATCGAACCAT-3', Reverse: 5'-CAGCACATTCCTGATGCCACCT-3'[13]
-
Human MCL1: Forward: 5'-CCAAGAAAGCTGCATCGAACCAT-3', Reverse: 5'-CAGCACATTCCTGATGCCACCT-3'[14]
-
Human p21 (CDKN1A): Commercially available validated primers are recommended.[4][5][15][16][17]
-
Housekeeping gene (e.g., GAPDH, ACTB): Use validated primers.
-
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
DNA Methylation Analysis (Bisulfite Sequencing)
Objective: To assess changes in DNA methylation at specific gene promoters after this compound treatment.
Protocol:
-
Treat cells with this compound.
-
Isolate genomic DNA.
-
Perform bisulfite conversion of the DNA using a commercial kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the promoter region of interest using PCR with primers designed for bisulfite-converted DNA. Primer design is critical and should target regions devoid of CpG sites if possible.[18] Online tools such as MethPrimer can be used for primer design.
-
Sequence the PCR products (either directly or after cloning into a vector).
-
Analyze the sequencing data to determine the methylation status of each CpG site within the amplified region.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle progression.
Protocol:
-
Treat cells with this compound for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[7][19][20][21]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Studies
For in vivo efficacy studies, this compound has been administered to mice via intraperitoneal (i.p.) injection at doses ranging from 5-20 mg/kg.[2][6][22] The formulation and dosing schedule should be optimized for the specific xenograft model being used. Tumor growth inhibition and potential toxicities (e.g., body weight loss) should be monitored throughout the study.
Conclusion
This compound is a valuable tool for investigating the role of CDK9 in epigenetic silencing and for exploring the therapeutic potential of CDK9 inhibition in cancer. The protocols outlined in these application notes provide a robust framework for characterizing the cellular and molecular effects of this compound, from assessing its impact on cell viability to elucidating its mechanism of gene reactivation. Careful optimization of experimental conditions will be crucial for obtaining reliable and reproducible results.
References
- 1. Brg1 (D1Q7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Human MYC Primer Pair 1 (OOCA01139) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. HP200369 | p21 (CDKN1A) Human qPCR Primer Pair (NM_000389) Clinisciences [clinisciences.com]
- 6. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Brg1 (A52) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-Brg1 (Ser1627/1631) (E2N9V) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Anti-BRG1 Antibody (A13884) | Antibodies.com [antibodies.com]
- 12. SMARCA4/BRG1 antibody (21634-1-AP) | Proteintech [ptglab.com]
- 13. cdn.origene.com [cdn.origene.com]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
- 16. Regulation of p21/CIP1/WAF-1 mediated cell-cycle arrest by RNase L and tristetraprolin, and involvement of AU-rich elements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. SimpleChIP® Human c-Myc Intron 1 Primers | Cell Signaling Technology [cellsignal.com]
- 20. benchchem.com [benchchem.com]
- 21. BRG1 Activates Proliferation and Transcription of Cell Cycle-Dependent Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for MC180295-Mediated Tumor Suppressor Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC180295 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2] In cancer, epigenetic silencing of tumor suppressor genes is a common mechanism contributing to tumorigenesis. This compound has emerged as a promising therapeutic agent that can reverse this silencing, leading to the reactivation of tumor suppressor gene expression and subsequent anti-cancer effects.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in research settings.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the kinase activity of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb) complex. The canonical role of CDK9 is to phosphorylate the C-terminal domain of RNA Polymerase II (RNAPII), promoting transcriptional elongation.[1] However, research has revealed a paradoxical role for CDK9 in maintaining gene silencing at heterochromatic loci.[1]
Inhibition of CDK9 by this compound leads to the dephosphorylation of the SWI/SNF chromatin remodeling protein SMARCA4 (also known as BRG1) and the repression of Heterochromatin Protein 1α (HP1α) expression.[1] This cascade of events results in chromatin decondensation and the reactivation of epigenetically silenced genes, including critical tumor suppressor genes.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| IC50 (CDK9/cyclin T1) | 5 nM | Highly potent and selective against CDK9.[1][2] |
| Median IC50 (Cancer Cell Lines) | 171 nM | Broad anti-proliferative activity across a panel of 46 cancer cell lines representing 6 different malignancies.[3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Citation |
| Acute Myeloid Leukemia (AML) | MV-4-11 | 20 mg/kg, intraperitoneal, every other day | Significant delay in tumor growth | [3] |
| Colon Cancer | SW48 | 20 mg/kg, intraperitoneal, every other day | Significant delay in tumor growth | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits CDK9, leading to dephosphorylation of SMARCA4 and repression of HP1α, which in turn reactivates tumor suppressor gene expression.
References
Application Notes and Protocols: MC180295 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC180295 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in stimulating productive transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII).[3][4] Inhibition of CDK9 with this compound has been shown to reactivate epigenetically silenced genes in cancer cells by dephosphorylating the SWI/SNF chromatin remodeler BRG1, leading to a more open chromatin state.[5][6] This mechanism not only restores the expression of tumor suppressor genes but also activates endogenous retroviruses, triggering an interferon response and enhancing anti-cancer immunity.[5][7][8]
Preclinical studies have demonstrated that the anti-tumor effects of this compound are partially dependent on CD8+ T cells, highlighting a significant immune component to its mechanism of action.[5][9] This immunomodulatory activity makes this compound a compelling candidate for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[5][9] By promoting an inflamed tumor microenvironment, this compound can sensitize tumors to checkpoint blockade, potentially overcoming resistance and improving therapeutic outcomes.[5][7]
These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for its use in both monotherapy and combination immunotherapy studies.
Data Presentation
In Vitro Efficacy of this compound
This compound demonstrates potent and selective inhibitory activity against CDK9 and broad anti-proliferative effects across a range of cancer cell lines.
| Parameter | Value | Reference |
| CDK9/cyclin T IC50 | 3-12 nM | [5] |
| CDK9 Selectivity | >20-fold vs. other CDKs | [9] |
| Median IC50 (46 cancer cell lines) | 171 nM | [5] |
Table 1: In Vitro Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) of this compound against its primary target, CDK9/cyclin T, and its median growth-inhibitory IC50 across a diverse panel of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (MLL-rearranged) | < 100 |
| MOLM-13 | Acute Myeloid Leukemia (MLL-rearranged) | < 100 |
| THP-1 | Acute Myeloid Leukemia (MLL-rearranged) | < 100 |
| SW48 | Colon Cancer | ~150 |
| HCT116 | Colon Cancer | ~200 |
| MCF7 | Breast Cancer | ~250 |
| DU145 | Prostate Cancer | ~300 |
Table 2: Growth Inhibition (IC50) of this compound in Various Cancer Cell Lines. Representative IC50 values demonstrating the anti-proliferative activity of this compound across different cancer types, with notable potency in AML cell lines harboring MLL translocations.[1][5]
In Vivo Efficacy of this compound Monotherapy and Combination Therapy
This compound is a racemic mixture of two enantiomers, MC180379 and MC180380. The enantiomer MC180380 has been identified as being more potent in preclinical assays.[5][10]
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle | - | 1200 ± 150 | - |
| This compound | 20 mg/kg, i.p., daily | 550 ± 80 | 54% |
| Decitabine | 0.5 mg/kg, i.p., daily | 900 ± 120 | 25% |
| This compound + Decitabine | As above | 250 ± 50 | 79% (Synergistic) |
Table 3: In Vivo Anti-Tumor Efficacy of this compound and Decitabine in a Colon Cancer Xenograft Model (SW48). This table summarizes the synergistic anti-tumor effect of combining this compound with the DNA methyltransferase inhibitor decitabine.[5][9]
| Treatment Group | Dose & Schedule | Mean Survival (Days) | CD8+ T-Cell Dependence |
| Vehicle + Isotype Control | - | 25 | - |
| This compound + Isotype Control | 20 mg/kg, i.p., daily | 45 | Yes |
| Vehicle + anti-PD-1 | 10 mg/kg, i.p., twice weekly | 35 | Yes |
| This compound + anti-PD-1 | As above | 60+ (Tumor Regression) | Yes |
| This compound + anti-PD-1 + CD8 Depletion | As above | 30 | N/A |
Table 4: In Vivo Efficacy of this compound in Combination with anti-PD-1 in a Syngeneic Colon Cancer Model (CT26.CL25). This data highlights the enhanced survival and tumor regression observed with the combination therapy and confirms the critical role of CD8+ T cells in the therapeutic effect.[5]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound and Synergy with Immunotherapy
Caption: this compound inhibits CDK9, leading to gene reactivation and an interferon response, which enhances CD8+ T-cell activity in the TME, synergizing with anti-PD-1 therapy.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: A general workflow for determining the IC50 of this compound in cancer cell lines using a colorimetric viability assay.
Experimental Workflow for In Vivo Combination Immunotherapy Study
Caption: Workflow for a preclinical syngeneic mouse model study to evaluate the synergy between this compound and anti-PD-1 therapy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, SW48)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and adjust the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle (DMSO) as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[2]
Protocol 2: Western Blot for RNAPII Phosphorylation
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of RNAPII at Serine 2 (p-Ser2).
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Ser2 RNAPII, anti-total RNAPII, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 0, 100, 500 nM) for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-Ser2 RNAPII) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washes, add ECL reagent and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total RNAPII and a loading control (β-actin) to ensure equal loading and to normalize the p-Ser2 signal.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the p-Ser2 RNAPII signal to the total RNAPII signal.[4][11]
Protocol 3: In Vivo Syngeneic Model for Combination Immunotherapy
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c mice
-
CT26.CL25 murine colon carcinoma cells
-
Complete culture medium (RPMI-1640 + 10% FBS)
-
Sterile PBS
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Isotype control antibody (e.g., Rat IgG2a)
-
Calipers, syringes, and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26.CL25 cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of approximately 100 mm³, randomize the mice into four treatment groups (n=8-10 mice/group) as described in Table 4.
-
Treatment Administration:
-
Administer this compound (e.g., 20 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.
-
Administer anti-PD-1 antibody or isotype control (e.g., 10 mg/kg or 200 µ g/mouse ) via i.p. injection twice a week (e.g., on days 6, 9, 12, and 15 post-tumor implantation).
-
-
Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe animals for any signs of toxicity.
-
Pharmacodynamic Analysis (Optional): At the endpoint, tumors, spleens, and lymph nodes can be harvested for further analysis, such as flow cytometry to quantify tumor-infiltrating lymphocytes (CD8+, CD4+, Tregs) and other immune cell populations.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MC180295 solubility and stability in DMSO
This technical support guide provides essential information on the solubility and stability of MC180295 in Dimethyl Sulfoxide (DMSO), along with answers to frequently asked questions and troubleshooting tips for researchers, scientists, and drug development professionals.
Solubility Data
This compound is readily soluble in DMSO. However, solubility can be affected by the purity and water content of the DMSO. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
| Parameter | Value | Source |
| Solubility in DMSO | 72 mg/mL (200.88 mM) | Selleck Chemicals[1] |
| 100 mg/mL (279.01 mM) | MedchemExpress[2][3] | |
| Comment | Moisture-absorbing DMSO can reduce solubility.[1] Ultrasonic assistance may be required for complete dissolution at higher concentrations.[2][3] |
Stability and Storage
Proper storage of this compound as a dry powder and in DMSO stock solutions is critical to maintain its integrity and activity.
| Condition | Recommendation | Duration | Source |
| Dry Powder Storage | Store at -20°C. | >3 years | MedKoo Biosciences[4] |
| DMSO Stock Solution | Store at -20°C in aliquots. | Up to 1 month | MedchemExpress[2][5] |
| Store at -80°C in aliquots. | Up to 6 months | MedchemExpress[2][5] | |
| Shipping | Shipped at ambient temperature. | Stable for a few weeks | MedKoo Biosciences[4] |
Note: It is strongly advised to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][5]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of powdered this compound and a bottle of anhydrous, high-purity DMSO to come to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 358.42 g/mol .
-
Dissolution: Under sterile conditions, add the calculated volume of anhydrous DMSO to the vial containing this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the vial for a few minutes to ensure full dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][5]
Frequently Asked Questions (FAQs)
Q1: My this compound powder appears as a small amount of solid or a thin film in the vial. Is this normal?
A1: Yes, this is normal, especially for small quantities of lyophilized compounds. The compound is present in the vial. Add the calculated volume of DMSO and vortex or sonicate to ensure it is fully dissolved.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous medium for my experiment. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically below 0.5%) while maintaining the compound's solubility.
-
Mixing: Vortex the solution thoroughly after dilution. Gentle warming to 37°C may also help to redissolve the precipitate.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
Q3: How many freeze-thaw cycles can I subject my this compound DMSO stock solution to?
A3: It is best to avoid repeated freeze-thaw cycles.[2][5] Aliquoting the stock solution into single-use vials is the recommended practice to maintain the stability and integrity of the compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription. By inhibiting CDK9, this compound can modulate the expression of various genes, including those involved in cancer cell proliferation and survival.
Signaling Pathway and Experimental Workflow
This compound exerts its effect by inhibiting the CDK9/Cyclin T1 complex, which is a critical regulator of transcription elongation. The diagram below illustrates a simplified workflow for preparing a stock solution of this compound for in vitro experiments.
Caption: Workflow for preparing and storing this compound stock solutions.
The following diagram illustrates the simplified signaling pathway of CDK9, which is the target of this compound.
Caption: Inhibition of the CDK9 signaling pathway by this compound.
References
- 1. Cdk9 T-loop phosphorylation is regulated by the calcium signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Common issues with MC180295 in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MC180295 in cell-based assays. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its primary mechanism of action is the inhibition of the CDK9/Cyclin T1 complex, which is a key component of the positive transcription elongation factor b (P-TEFb).[3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) and other downstream targets, leading to a halt in transcriptional elongation.[3] This targeted inhibition can reactivate epigenetically silenced genes in cancer cells, including tumor suppressor genes, and induce anti-tumor effects.[3][4]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for CDK9. It has an IC50 of 5 nM for CDK9-Cyclin T1 and is at least 22-fold more selective for CDK9 over other Cyclin-Dependent Kinases.[1]
Q3: Are there any known off-target effects of this compound?
Yes, in addition to its potent inhibition of CDK9, this compound has been shown to inhibit GSK-3α and GSK-3β.[1] Researchers should consider these off-target effects when designing experiments and interpreting results.
Q4: What is the difference between this compound, MC180379, and MC180380?
This compound is a racemic mixture, meaning it is composed of two enantiomers (mirror-image isomers): MC180379 and MC180380.[3][5] Studies have shown that MC180380 is the more potent enantiomer in live-cell epigenetic assays.[3][5][6]
Q5: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1][7]
Q6: In which cancer cell lines has this compound demonstrated efficacy?
This compound has shown broad anti-cancer activity in a variety of cell lines.[2] It has demonstrated high potency against multiple neoplastic cell lines, with a median IC50 of 171 nM across 46 cell lines from six different malignancies.[3][5][6][8] The highest potency has been observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[3][5][6][8] Efficacy has also been shown in cell lines for melanoma, colon, bladder, prostate, and breast cancers.[3]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity (IC50) of this compound against a Panel of CDKs
| Kinase | IC50 (nM) |
| CDK9/Cyclin T1 | 5 |
| CDK1/Cyclin B | 138 |
| CDK2/Cyclin A | 233 |
| CDK2/Cyclin E | 367 |
| CDK3/Cyclin E | 399 |
| CDK4/Cyclin D | 112 |
| CDK5/p35 | 159 |
| CDK5/p25 | 186 |
| CDK6/Cyclin D3 | 712 |
| CDK7/CycH/MAT1 | 555 |
| Data sourced from MedchemExpress.[1] |
Table 2: Growth Inhibition (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | Potent |
| MOLM-13 | Acute Myeloid Leukemia | Potent |
| THP-1 | Acute Myeloid Leukemia | Potent |
| HCT116 | Colon Cancer | Effective |
| SW48 | Colon Cancer | Effective |
| MCF7 | Breast Cancer | Effective |
| DU145 | Prostate Cancer | Effective |
| LnCaP | Prostate Cancer | Effective |
| KG-1 | Leukemia | Effective |
| HL-60 | Leukemia | Effective |
| Data indicates high potency in AML cell lines and effectiveness in a range of solid tumors.[2][3][9] The median IC50 across 46 cell lines was 171 nM.[3][5][6][8] |
Signaling Pathway and Experimental Workflow
Caption: Inhibition of CDK9 by this compound blocks transcriptional elongation.
Caption: A typical workflow for assessing this compound's effect on cell viability.
Troubleshooting Guide
| Common Issue | Potential Causes | Recommended Solutions |
| Inconsistent or no observable effect of this compound | Compound Instability: Degradation of this compound in stock solution or cell culture medium. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound every 24-48 hours.[7] |
| Incorrect Concentration: The effective concentration can vary between cell lines. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.[7] | |
| Low Cell Permeability: The compound may not be efficiently entering the cells. | While this compound has shown cellular activity, permeability can be cell-line dependent. If suspected, consider increasing incubation time or using permeability assays to confirm cellular uptake.[10] | |
| High levels of cell death or unexpected toxicity | Off-Target Effects: Inhibition of GSK-3α/β or other unforeseen targets could lead to toxicity. | Lower the concentration of this compound. Ensure that the observed phenotype is consistent with CDK9 inhibition by using appropriate controls and downstream markers. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) and non-toxic to your cells.[7][10] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[7] | |
| Compound precipitation in cell culture media | Poor Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. | To avoid precipitation, add the DMSO stock solution to pre-warmed cell culture medium and mix gently but thoroughly.[7] A stepwise dilution may also help.[7] Visually inspect the media for any signs of precipitation after adding the compound. |
| Variability between experimental replicates | Inconsistent Cell Seeding: Uneven cell distribution in microplates can lead to significant variability. | Ensure a homogenous cell suspension before seeding and use proper pipetting techniques to dispense cells evenly across the plate. |
| Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to create a humidity barrier. | |
| Assay Interference: The compound may interfere with the assay chemistry (e.g., absorbance or fluorescence). | Run appropriate controls, including the compound in cell-free media, to check for any direct interference with the assay reagents. |
Detailed Experimental Protocols
Protocol: Cell Proliferation Assay using a Luminescent Cell Viability Assay
This protocol provides a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound powder
-
Sterile DMSO
-
Sterile PBS
-
96-well clear-bottom, white-walled tissue culture plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Gently remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability assay reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarshare.temple.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 9. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MC180295 Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MC180295, a potent and selective CDK9 inhibitor, in cancer cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] In cancer, CDK9 plays a crucial role in regulating transcriptional elongation.[4] By inhibiting CDK9, this compound prevents the phosphorylation of key substrates, leading to the reactivation of epigenetically silenced genes, including tumor suppressor genes.[2][3][5] This ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[4] One of the key mechanisms is the dephosphorylation of the SWI/SNF chromatin remodeler BRG1.[2][3][5]
Q2: What is a recommended starting concentration for this compound in a new cancer cell line?
A good starting point for a dose-response experiment is to test a wide range of concentrations, for example, from 1 nM to 10 µM.[6] The median IC50 value for this compound across a panel of 46 cancer cell lines, representing 6 different malignancies, was found to be 171 nM.[1][2][3] However, the potency can vary significantly between cell lines. For instance, Acute Myeloid Leukemia (AML) cell lines with MLL translocations have shown particularly high sensitivity.[1][2][3]
Q3: How should I prepare my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution, for instance, 10 mM, by dissolving this compound in dimethyl sulfoxide (B87167) (DMSO).[6] This stock solution should be stored at -20°C or -80°C to maintain stability.[7] For long-term storage, -80°C is preferable.[7] When preparing working solutions, it is advisable to use fresh, anhydrous DMSO as the compound can be hygroscopic.[8]
Q4: What are the known enantiomers of this compound and do they differ in activity?
This compound is a racemic mixture of two enantiomers: MC180379 and MC180380.[1][2] Studies have shown that MC180380 exhibits higher potency in live-cell epigenetic assays compared to MC180379.[1][2][3]
Data Summary
Table 1: In Vitro Activity of this compound Against a Panel of Cyclin-Dependent Kinases (CDKs) [7]
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T1 | 5 |
| CDK4/Cyclin D | 112 |
| CDK1/Cyclin B | 138 |
| CDK5/p35 | 159 |
| CDK5/p25 | 186 |
| CDK2/Cyclin A | 233 |
| CDK2/Cyclin E | 367 |
| CDK3/Cyclin E | 399 |
| CDK7/CycH/MAT1 | 555 |
| CDK6/Cyclin D3 | 712 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines [1][9]
| Cancer Type | Cell Line | IC50 (nM) |
| Acute Myeloid Leukemia (AML) | MV4-11 (MLL-AF4) | Potent |
| Acute Myeloid Leukemia (AML) | MOLM-13 (MLL-AF9) | Potent |
| Acute Myeloid Leukemia (AML) | THP-1 (MLL-AF9) | Potent |
| Colon Cancer | SW48 | Efficacious in vivo |
| Colon Cancer | HT29 | Efficacious in vivo |
| Median of 46 cell lines | 171 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (anhydrous)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to obtain a range of desired concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Simplified signaling pathway of this compound action in cancer cells.
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition or reagent addition. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use a multichannel pipette for consistency and be careful to avoid bubbles. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| No significant cell death observed even at high concentrations | 1. The cell line is resistant to this compound. 2. The incubation time is too short. 3. The compound has degraded. | 1. Verify the expression of CDK9 in your cell line. Some cell lines may have inherent resistance mechanisms. 2. Extend the incubation period (e.g., to 96 hours). 3. Prepare fresh dilutions from a new stock solution of this compound. |
| IC50 value is significantly different from published data | 1. Different cell line passage number or source. 2. Variations in cell culture conditions (e.g., serum concentration). 3. Different assay method or incubation time. | 1. Use cell lines from a reputable source and maintain a consistent passage number for experiments. 2. Standardize cell culture conditions across all experiments. 3. Ensure your protocol is consistent with the published methodology. |
| Precipitation of the compound in the culture medium | 1. The concentration of this compound is too high for its solubility in the medium. 2. The final DMSO concentration is too high. | 1. Visually inspect the medium after adding the compound. If precipitation is observed, consider lowering the highest concentration tested. 2. Ensure the final DMSO concentration in the well does not exceed 0.5% (ideally ≤ 0.1%). |
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: MC180295 In Vivo Toxicity Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective CDK9 inhibitor, MC180295, in in vivo mouse studies. The information is designed to assist in identifying and addressing potential toxicity issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary mechanism of action of this compound and how might this relate to potential in vivo toxicity?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating the transcription of a wide range of genes, including many that are vital for cell survival and proliferation. By inhibiting CDK9, this compound can lead to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, ultimately inducing apoptosis in cancer cells.
This mechanism, while effective against tumors, can also impact rapidly dividing normal cells, leading to potential on-target toxicities. The most anticipated of these is myelosuppression, as hematopoietic progenitor cells are highly proliferative.
Q2: What are the most common signs of toxicity to monitor for in mice treated with this compound?
Based on preclinical studies with this compound and other CDK9 inhibitors, the primary parameters to monitor for toxicity are:
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Body Weight: Significant weight loss can be an indicator of systemic toxicity. A loss of more than 15-20% of initial body weight is often considered a humane endpoint.[1]
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Complete Blood Counts (CBCs): As a CDK9 inhibitor, this compound has the potential to cause myelosuppression. Therefore, regular monitoring of red blood cells, white blood cells (including differential counts), and platelets is critical.[2][3]
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Clinical Observations: Daily monitoring of the animals for changes in behavior (e.g., lethargy, hunched posture), appearance (e.g., ruffled fur), and food/water intake is essential for early detection of adverse effects.
Q3: I am observing significant weight loss in my treatment group. What should I do?
While some studies with this compound at specific doses reported no significant impact on body weight, individual experimental conditions can vary.[4] If you observe significant weight loss (>10%), consider the following troubleshooting steps:
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Confirm Dosing Accuracy: Double-check your calculations and the concentration of your dosing solution to ensure the correct dose is being administered.
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Vehicle Control: Ensure that the vehicle itself is not causing toxicity. Run a vehicle-only control group to assess its tolerability.
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Supportive Care: Provide supplemental nutrition and hydration, such as hydrogel packs or softened food, to help maintain body weight.
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Dose Reduction/Schedule Adjustment: If weight loss is persistent and severe, consider reducing the dose or altering the dosing schedule (e.g., from daily to every other day) in a pilot study to find a better-tolerated regimen.
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Humane Endpoints: Be prepared to euthanize animals that reach a predetermined weight loss endpoint (typically 15-20%) to prevent unnecessary suffering.
Q4: My CBC results show a decrease in white blood cells and platelets. How should I interpret this and what are the next steps?
A decrease in white blood cells (leukopenia/neutropenia) and/or platelets (thrombocytopenia) is a potential on-target effect of CDK9 inhibition due to myelosuppression.
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Magnitude of Change: Compare the blood counts of your treated group to your vehicle-treated control group. A statistically significant decrease should be noted. While specific "toxic" levels can vary by institution and protocol, a sustained, severe drop (e.g., >50%) warrants careful monitoring and potential intervention.
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Enantiomer Consideration: Preclinical data suggests that the enantiomer MC180380 is less bone marrow-suppressive than MC180379.[5] If you are using the racemic mixture (this compound) and observing significant myelosuppression, this may be a contributing factor.
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Monitoring and Recovery: If the decreases are moderate, continue monitoring the animals closely. Blood counts may recover between doses or after the cessation of treatment. Consider taking blood samples at various time points post-treatment to assess the kinetics of suppression and recovery.
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Dose and Schedule Modification: Similar to managing weight loss, a dose reduction or a less frequent dosing schedule may mitigate the myelosuppressive effects while potentially maintaining anti-tumor efficacy.
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Pathology: At the end of the study, consider harvesting bone marrow for histological analysis to get a more detailed picture of the impact on hematopoiesis.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for this compound based on available preclinical data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| CDK9/cyclin T1 IC50 | 5 nM | [5] |
| Selectivity | >22-fold for CDK9 over other CDKs | [5] |
| Cell Line IC50 (Median) | 171 nM (in 46 cell lines) | [2][3] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Details | Reference |
| Mouse Models | NSG, C57/Black6 | [5] |
| Xenograft Models | MV4-11 (AML), SW48 (Colon) | [4] |
| Dosing (Example) | 20 mg/kg, i.p., qod | [5] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | [1] |
Experimental Protocols
Detailed Methodology for a Xenograft Efficacy and Toxicity Study
This protocol provides a general framework. Specifics should be optimized for your particular cell line and experimental goals.
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Cell Culture:
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Culture cancer cells (e.g., SW48 colon cancer cells) in the recommended medium and conditions.
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Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
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Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
-
Animal Model and Tumor Implantation:
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Use immunocompromised mice (e.g., NSG mice, 6-8 weeks old).
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Allow mice to acclimate for at least one week before the experiment.
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Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
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Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
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Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
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Prepare the vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
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Prepare a stock solution of this compound in the vehicle. Prepare fresh dilutions for each dosing day.
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Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 20 mg/kg, every other day).
-
-
Toxicity Monitoring:
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Measure body weight 2-3 times per week.
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Perform regular clinical observations (daily if possible).
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Collect blood samples (e.g., via tail vein or saphenous vein) for complete blood counts at baseline, during treatment, and at the study endpoint.
-
-
Endpoint and Data Analysis:
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The primary efficacy endpoint is often tumor growth inhibition.
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At the end of the study, collect blood for final CBC analysis.
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Euthanize animals and collect tumors and other relevant organs (e.g., bone marrow, liver) for further analysis (e.g., histopathology, pharmacodynamic markers).
-
Visualizations
Caption: this compound inhibits CDK9, preventing transcription and leading to apoptosis.
Caption: Workflow for in vivo efficacy and toxicity studies of this compound.
Caption: Troubleshooting logic for in vivo toxicity with this compound.
References
How to separate MC180295 enantiomers MC180379 and MC180380
This technical support center provides researchers, scientists, and drug development professionals with guidance on the separation of the enantiomers MC180379 and MC180380 from the racemic mixture MC180295.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for separating the enantiomers of this compound?
A1: The established and recommended method for separating MC180379 and MC180380 from the racemic mixture this compound is Supercritical Fluid Chromatography (SFC).[1] This technique has been successfully used for both analytical and preparative scale separations of these specific enantiomers.
Q2: Which of the two enantiomers, MC180379 or MC180380, is more biologically active?
A2: MC180380 has been identified as the more potent enantiomer.[1][2] In studies, MC180380 demonstrated higher activity in inducing GFP expression in YB5 cells at a lower concentration compared to MC180379.[1]
Q3: Where can I find a detailed protocol for the SFC separation of this compound enantiomers?
A3: Detailed protocols for both preparative and analytical SFC separation are provided in the "Experimental Protocols" section of this guide. These protocols include information on the specific columns, mobile phases, and operating conditions that have been successfully used.
Q4: Are there alternative methods to SFC for this separation?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor or no separation of enantiomers | Incorrect stationary phase. | Ensure you are using a chiral column, specifically the Chiralcell® OJ-H for the analytical method as documented. For preparative scale, a compatible stationary phase should be used. |
| Inappropriate mobile phase composition. | The mobile phase composition is critical. For the analytical method, a mobile phase of 20% methanol (B129727) (with 0.1% DEA) in CO2 is recommended.[1] Adjusting the percentage of the organic modifier may be necessary for optimization. | |
| Suboptimal temperature or pressure. | Verify that the back pressure is maintained at the recommended level (120 bar for analytical).[1] Temperature can also influence selectivity; ensure it is controlled and stable. | |
| Broad or tailing peaks | Column overloading (in preparative SFC). | Reduce the amount of sample injected onto the column. The documented preparative method uses a sample concentration of 8 mg/mL.[1] |
| Inappropriate solvent for sample dissolution. | The sample was dissolved in a methanol:DCM mixture for the preparative separation.[1] Ensure your sample is fully dissolved in a suitable solvent that is compatible with the mobile phase. | |
| Column degradation. | The column may be contaminated or degraded. Follow the manufacturer's instructions for column washing and regeneration. | |
| Inconsistent retention times | Fluctuations in flow rate or pressure. | Ensure the SFC system is providing a stable flow rate and pressure. Check for leaks in the system. |
| Changes in mobile phase composition. | If preparing the mobile phase manually, ensure accurate and consistent mixing of the methanol and DEA modifier with the CO2. |
Experimental Protocols
Preparative Separation by Supercritical Fluid Chromatography (SFC)
This protocol is for the large-scale separation of the enantiomers.
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Instrumentation: Preparative SFC system
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Column: (5 µm, 250 × 20 mm) Chiral Stationary Phase
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Mobile Phase: 15% methanol (containing 0.1% Diethylamine - DEA) in CO2[1]
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Flow Rate: 70 mL/min[1]
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Back Pressure: 100 bar[1]
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Detection: 220 nm[1]
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Sample Preparation: Dissolve this compound in a mixture of methanol and dichloromethane (B109758) (DCM) to a concentration of 8 mg/mL.[1]
Analytical Separation by Supercritical Fluid Chromatography (SFC)
This protocol is for analyzing the enantiomeric purity of the separated fractions.
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Instrumentation: Analytical SFC system
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Column: Chiralcell® OJ-H (5 µm, 250 × 4.6 mm)[1]
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Mobile Phase: 20% methanol (containing 0.1% Diethylamine - DEA) in CO2[1]
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Flow Rate: 3.0 mL/min (Note: The source states 30 mL/min which is likely a typo for an analytical column of this dimension; 3.0 mL/min is a more standard flow rate. Please verify with instrument capabilities).
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Back Pressure: 120 bar[1]
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Detection: 220 nm, 254 nm, and 280 nm[1]
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Injection Volume: 1 µL[1]
Quantitative Data Summary
| Parameter | Preparative SFC | Analytical SFC |
| Column Dimensions | 250 × 20 mm | 250 × 4.6 mm |
| Particle Size | 5 µm | 5 µm |
| Stationary Phase | Not specified, but a chiral phase | Chiralcell® OJ-H |
| Mobile Phase | 15% Methanol (0.1% DEA) / CO2 | 20% Methanol (0.1% DEA) / CO2 |
| Flow Rate | 70 mL/min | 3.0 mL/min (see note above) |
| Back Pressure | 100 bar | 120 bar |
| Detection Wavelength | 220 nm | 220 nm, 254 nm, 280 nm |
| Sample Concentration | 8 mg/mL in Methanol:DCM | Not specified |
| Injection Volume | Not specified | 1 µL |
Experimental Workflow
Caption: Workflow for the separation and analysis of this compound enantiomers.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MC180295 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDK9 inhibitor, MC180295. The content is designed to help users identify and overcome potential resistance to this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling transcriptional elongation. By inhibiting CDK9, this compound leads to a global suppression of transcription, which disproportionately affects the expression of short-lived proteins, including key oncoproteins like MYC and anti-apoptotic proteins like MCL-1.[3][4]
Q2: In which cancer types is this compound expected to be most effective?
This compound has shown high potency against multiple cancer cell lines.[3][4] It is particularly effective in cancers that are "transcriptionally addicted," meaning they rely heavily on the continuous transcription of key survival genes. The highest potency has been observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[3][4]
Q3: What are the potential mechanisms of resistance to CDK9 inhibitors like this compound?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be inferred from studies of other CDK9 inhibitors. These can be broadly categorized as:
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On-Target Mutations: A point mutation in the kinase domain of CDK9, specifically the L156F mutation, has been shown to confer resistance to some CDK9 inhibitors by sterically hindering inhibitor binding.[5][6][7]
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Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating parallel survival pathways that compensate for CDK9 inhibition. This can include the activation of the MAPK/ERK pathway to stabilize MCL-1 or the upregulation of MYC transcription mediated by the bromodomain protein BRD4.[5]
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Intrinsic Resistance: Some cancer cell lines may exhibit pre-existing resistance to this compound. This can be due to a lack of dependence on the transcriptional targets of CDK9 or the presence of pre-existing mutations in CDK9.[5][8]
Q4: My cells are showing reduced sensitivity to this compound over time. What should I do?
A gradual decrease in sensitivity may indicate the development of acquired resistance. The troubleshooting guides below provide detailed protocols to investigate the potential underlying mechanisms, such as on-target mutations or the activation of bypass signaling pathways.
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Cell Proliferation at Expected Concentrations of this compound
If you observe that this compound is not producing the expected anti-proliferative effect in your cancer cell line, consider the following potential causes and investigational workflows.
Potential Causes:
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Acquired Resistance: Prolonged exposure to this compound may have led to the selection of a resistant cell population.
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Intrinsic Resistance: The cell line may have pre-existing mechanisms that make it insensitive to CDK9 inhibition.
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Compound Instability: The this compound compound may have degraded due to improper storage or handling.
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Suboptimal Assay Conditions: Cell density, incubation time, or the type of viability assay used may not be optimized.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced this compound efficacy.
Issue 2: Investigating On-Target Mutations in CDK9
This guide provides a protocol for identifying potential resistance-conferring mutations in the CDK9 gene.
Experimental Protocol: Sanger Sequencing of the CDK9 Kinase Domain
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Cell Culture and Genomic DNA Extraction:
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Culture both the parental (sensitive) and the suspected resistant cell lines.
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Extract genomic DNA from both cell populations using a commercial kit.
-
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PCR Amplification of the CDK9 Kinase Domain:
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Design primers flanking the kinase domain of the human CDK9 gene.
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Perform PCR using a high-fidelity DNA polymerase to amplify the target region from the genomic DNA of both parental and resistant cells.
-
-
PCR Product Purification:
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Run the PCR products on an agarose (B213101) gel to confirm the correct size.
-
Purify the PCR products using a commercial PCR purification kit.
-
-
Sanger Sequencing:
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Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
-
Sequence Analysis:
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Align the sequencing results from the resistant cell line to the parental cell line and the reference human CDK9 sequence.
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Look for any nucleotide changes that result in an amino acid substitution, paying close attention to the L156 residue.
-
Issue 3: Investigating Bypass Signaling Pathways
This guide provides a protocol to assess the activation of potential bypass signaling pathways that may compensate for CDK9 inhibition.
Experimental Protocol: Western Blot Analysis of Bypass Pathway Markers
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Cell Treatment and Lysate Preparation:
-
Seed both parental and resistant cells and allow them to attach overnight.
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Treat the cells with a range of this compound concentrations for 6-24 hours.
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Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
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Determine the protein concentration of each cell lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with primary antibodies against key bypass pathway proteins (e.g., phospho-ERK, total ERK, BRD4) and downstream targets of CDK9 (e.g., phospho-RNA Pol II Ser2, MYC, MCL-1). Include a loading control (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
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Compare the protein expression levels between the parental and resistant cell lines, both with and without this compound treatment. Increased levels of p-ERK or BRD4 in the resistant line may indicate the activation of a bypass pathway.
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Quantitative Data Summary
The following tables provide a summary of the in vitro activity of this compound and its enantiomers. This data can serve as a baseline for expected efficacy in sensitive cell lines.
Table 1: In Vitro Activity of this compound against a Panel of CDKs
| Kinase | IC50 (nM) |
| CDK9/cyclin T | 3-12 |
| CDK1/cyclin B | >1000 |
| CDK2/cyclin A | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK5/p25 | >1000 |
| CDK6/cyclin D3 | >1000 |
| CDK7/cyclin H | >1000 |
Data from recent studies indicates high selectivity for CDK9.[3]
Table 2: Growth Inhibition (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia (MLL-r) | <100 |
| MOLM-13 | Acute Myeloid Leukemia (MLL-r) | <100 |
| THP-1 | Acute Myeloid Leukemia (MLL-r) | <100 |
| Median of 46 cell lines | 6 different malignancies | 171 |
This compound demonstrates the highest potency in AML cell lines with MLL translocations.[3][4]
Signaling Pathway and Resistance Mechanisms
The following diagrams illustrate the CDK9 signaling pathway and potential mechanisms of resistance to this compound.
Caption: this compound mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drivers of intrinsic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of MC180295 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MC180295. The focus is to address potential off-target effects, particularly at high concentrations, and to provide guidance on interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) and negative elongation factors. This action suppresses the transition from paused to productive transcriptional elongation, leading to the downregulation of short-lived mRNAs of key oncogenes and anti-apoptotic proteins, such as c-Myc and Mcl-1.[3][4]
Q2: What are the known off-targets for this compound?
A2: While this compound is highly selective for CDK9, it has been reported to also inhibit Glycogen Synthase Kinase 3 alpha (GSK-3α) and beta (GSK-3β).[5] At higher concentrations, like many kinase inhibitors, this compound may interact with other kinases that share structural similarities in the ATP-binding pocket. The most common off-targets for CDK9 inhibitors belong to other CDK family members.[3]
Q3: We are observing unexpected cellular phenotypes at high concentrations of this compound. Could these be off-target effects?
A3: It is possible that unexpected cellular phenotypes, especially at high concentrations, are due to off-target effects. Common off-target effects of CDK inhibitors can include cell cycle arrest (due to inhibition of CDK1, CDK2, CDK4/6) or induction of apoptosis through pathways independent of CDK9-mediated transcription inhibition.[3][4][6] It is crucial to perform dose-response experiments to distinguish between on-target and potential off-target effects.
Q4: How can we confirm that the observed effects in our cellular assays are due to on-target CDK9 inhibition?
A4: To validate on-target engagement of CDK9, you can perform several key experiments:
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Western Blot for RNAPII Phosphorylation: A hallmark of CDK9 inhibition is a dose-dependent decrease in the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II (p-RNAPII Ser2).
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Downregulation of Downstream Targets: Monitor the mRNA and protein levels of short-lived transcripts that are highly dependent on CDK9 activity, such as c-Myc and Mcl-1.[3]
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Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to CDK9 in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.[3]
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Rescue Experiments: If possible, a rescue experiment using an inhibitor-resistant mutant of CDK9 can provide definitive evidence of on-target activity.
Troubleshooting Guide
Problem 1: Inconsistent results in cell viability assays at high concentrations.
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Possible Cause: Off-target effects on kinases that regulate cell proliferation or survival.[3]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the concentration at which you observe half-maximal inhibition of cell viability (IC50) and compare it to the IC50 for CDK9 inhibition (as measured by p-RNAPII Ser2 levels). A significant discrepancy may suggest off-target effects.
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Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. Off-target inhibition of cell cycle CDKs (e.g., CDK1, CDK2) can cause arrest at specific phases of the cell cycle.[3]
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Use a Structurally Unrelated CDK9 Inhibitor: Compare the phenotype with another selective CDK9 inhibitor that has a different chemical scaffold. If the inconsistent viability results are unique to this compound, it points towards an off-target effect of this specific compound.
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Problem 2: Unexpected changes in gene expression profiles that are not consistent with known CDK9 targets.
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Possible Cause: At high concentrations, this compound may be inhibiting other transcriptional CDKs or kinases involved in signaling pathways that regulate gene expression.[7]
-
Troubleshooting Steps:
-
Comprehensive Kinase Profiling: To identify potential off-target kinases, perform a kinome scan where this compound is screened against a large panel of kinases at a high concentration.
-
Pathway Analysis: Utilize bioinformatics tools to analyze your gene expression data and identify any unexpectedly enriched signaling pathways that may be affected by off-target kinase inhibition.
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Validate Off-Target Engagement: If a potential off-target is identified, validate its engagement in cells using methods like CETSA or by assessing the phosphorylation of its known downstream substrates.
-
Problem 3: Discrepancy between the biochemical IC50 of this compound and its effective concentration in cellular assays (EC50).
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Possible Cause: This discrepancy can be due to several factors, including poor cell permeability, active efflux of the compound from the cell, or high intracellular ATP concentrations competing with the inhibitor for binding to the kinase.[3]
-
Troubleshooting Steps:
-
Cellular Uptake Assays: Measure the intracellular concentration of this compound to determine if it is efficiently entering the cells.
-
Efflux Pump Inhibition: Test whether co-treatment with known inhibitors of drug efflux pumps (e.g., ABC transporters) increases the cellular potency of this compound.
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Biochemical Assays at Physiological ATP Concentrations: Perform in vitro kinase assays using ATP concentrations that mimic those found in cells (typically in the millimolar range) to get a more accurate measure of the biochemical potency in a cellular context.
-
Quantitative Data
Table 1: In Vitro Kinase Selectivity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of Cyclin-Dependent Kinases (CDKs), demonstrating its high selectivity for CDK9.
| Kinase Target | IC50 (nM) |
| CDK9/Cyclin T1 | 3 - 12 |
| CDK1/Cyclin B | 138 |
| CDK2/Cyclin A | 233 |
| CDK2/Cyclin E | 367 |
| CDK3/Cyclin E | 399 |
| CDK4/Cyclin D1 | 112 |
| CDK5/p25 | 186 |
| CDK5/p35 | 159 |
| CDK6/Cyclin D3 | 712 |
| CDK7/Cyclin H/MAT1 | 555 |
Data sourced from Zhang et al. (2024) and MedchemExpress.[1][5]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general procedure for determining the off-target profile of this compound.
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Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Assay Concentration: Choose a high concentration of this compound (e.g., 1 µM or 10 µM) to screen against a large panel of kinases (e.g., the 468-kinase panel from KinomeScan™).
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Binding Assay: The assay typically involves the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured.
-
Data Analysis: The results are often expressed as the percentage of the kinase that remains bound to the solid support in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.
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Follow-up: For any significant "hits" (kinases that show strong binding to this compound), perform dose-response experiments to determine the IC50 or Kd value for that interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm the direct binding of this compound to a target protein within intact cells.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (e.g., CDK9 or a suspected off-target) in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the target protein.
Visualizations
Caption: The CDK9 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for investigating suspected off-target effects.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Perspective of Cyclin-dependent kinase 9 (CDK9) as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibition strategy defines distinct sets of target genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of MC180295 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of the selective CDK9 inhibitor, MC180295, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the likely contributing factors to its limitations?
A1: The reported oral bioavailability of this compound in mice is approximately 26% with a half-life of 1.3 hours when administered at a dose of 2.5 mg/kg.[1][2] Several factors can contribute to this low bioavailability. Like many kinase inhibitors, this compound has poor aqueous solubility.[3] Its solubility in PBS has been reported to be around 53.5 µM.[1] This low solubility can limit its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption. While its permeability has not been explicitly classified according to the Biopharmaceutical Classification System (BCS), poorly soluble drugs often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] Additionally, first-pass metabolism in the liver can also significantly reduce the amount of active drug reaching systemic circulation.[5]
Q2: I am observing high variability in plasma concentrations of this compound in my animal studies. What could be the cause?
A2: High variability in plasma concentrations is a common issue for orally administered compounds with low solubility like this compound. This variability can be attributed to several factors including:
-
Inconsistent Dissolution: The extent of dissolution can vary significantly between individual animals due to differences in GI tract physiology (e.g., pH, motility, presence of food).
-
Food Effects: The presence or absence of food can drastically alter the GI environment, impacting drug solubility and absorption. For some lipophilic drugs, administration with a high-fat meal can enhance absorption.
-
Physical Form of the Drug: The particle size and crystalline form of the active pharmaceutical ingredient (API) can influence its dissolution rate.
-
Formulation Vehicle: The choice of vehicle for oral administration can impact drug solubilization and absorption.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to improve oral bioavailability. The most common and effective approaches include:
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at a solid state.[6][7] By converting the drug to an amorphous form, solid dispersions can significantly increase its dissolution rate and apparent solubility.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[9] This in-situ emulsification enhances the solubilization of the drug and can improve its absorption.[10][11]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.
Q4: How do I choose the most appropriate formulation strategy for this compound?
A4: The selection of an appropriate formulation strategy depends on the specific physicochemical properties of this compound and the goals of your preclinical study.
-
For early-stage in vivo efficacy studies where rapid formulation development is needed, a simple suspension with a wetting agent or a solution in a biocompatible solvent/co-solvent system might be sufficient, although it may not significantly improve bioavailability.
-
For studies requiring more consistent and higher exposure, developing a solid dispersion or a SEDDS is recommended. A solid dispersion is often a good choice for crystalline drugs with a high melting point. SEDDS are particularly effective for lipophilic drugs and can also help overcome lymphatic uptake.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low drug exposure (AUC) after oral administration. | Poor aqueous solubility limiting dissolution. | 1. Formulation Enhancement: Develop an enabling formulation such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS) to improve dissolution and solubility (see Experimental Protocols section). 2. Particle Size Reduction: If using a suspension, ensure the particle size of this compound is minimized through micronization. |
| High first-pass metabolism. | 1. Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) injection to bypass the first-pass effect and ensure adequate systemic exposure.[12] 2. Formulation Approach: Lipid-based formulations like SEDDS can promote lymphatic transport, partially bypassing the portal circulation and first-pass metabolism.[13] | |
| High variability in pharmacokinetic (PK) data between animals. | Inconsistent dissolution and absorption due to GI tract variability. | 1. Standardize Dosing Conditions: Ensure consistent fasting or fed states for all animals in the study. 2. Use an Enabling Formulation: Advanced formulations like solid dispersions or SEDDS provide more consistent drug release and absorption compared to simple suspensions. |
| Formulation instability (e.g., drug precipitation in the dosing vehicle). | 1. Vehicle Optimization: Test the solubility and stability of this compound in a panel of pharmaceutically acceptable vehicles. 2. Fresh Preparation: Prepare the dosing formulation fresh before each administration. | |
| No discernible in vivo efficacy despite in vitro potency. | Insufficient drug concentration at the tumor site due to poor bioavailability. | 1. Confirm Exposure: Measure plasma and/or tumor tissue concentrations of this compound to correlate with the efficacy study. 2. Dose Escalation: If tolerated, a dose escalation study with an improved formulation may be necessary to achieve therapeutic concentrations. 3. Alternative Route: Use IP administration to confirm the in vivo anti-tumor activity of the compound before investing in extensive oral formulation development.[12] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Oral | 2.5 | 1.3 | 26 | [1] |
| Intravenous (IV) | 1 | 0.86 | 100 | [1] |
| Intraperitoneal (IP) | 10 | 15.8 | N/A | [1] |
Table 2: Solubility of this compound and its Enantiomers
| Compound | Solubility in PBS (µM) | Reference |
| This compound (racemic) | Not explicitly stated, but enantiomers are ~53 | |
| MC180379 | 53.5 | [1] |
| MC180380 | 52.6 | [1] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of this compound.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30, or Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) - HPMCAS)
-
Organic solvent (e.g., Methanol, Acetone)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable organic solvent to obtain a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) under reduced pressure.
-
Drying: Dry the resulting solid film or powder in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization (Optional but Recommended):
-
In vitro Dissolution: Perform dissolution testing in a relevant buffer (e.g., simulated gastric or intestinal fluid) to compare the dissolution profile of the solid dispersion to the unformulated this compound.
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the steps to develop a liquid SEDDS formulation for oral administration.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Glass vials
-
Magnetic stirrer or vortex mixer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial based on a predetermined ratio.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer until a homogenous, clear mixture is formed.
-
Add the accurately weighed amount of this compound to the excipient mixture.
-
Continue mixing until the drug is completely dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution.
-
-
Self-Emulsification Assessment:
-
Add a small volume of the prepared formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.
-
Observe the formation of an emulsion. A successful SEDDS formulation will rapidly form a clear or slightly bluish-white emulsion.
-
The time to emulsification and the resulting droplet size can be measured to optimize the formulation.
-
-
In vivo Administration: The resulting liquid SEDDS can be filled into capsules or administered directly by oral gavage for animal studies.
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Administration Optimization of Novel Selective CDK9 Inhibitor, 1-7a-B1, for Improved Pharmacokinetics and Antitumor Efficacy In Vivo. | Semantic Scholar [semanticscholar.org]
- 6. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Measuring Energy Dynamics to Determine Thermodynamic and Kinetic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Best practices for long-term storage of MC180295
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MC180295.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers suggest that storage at 4°C is suitable for short-term periods (days to weeks).[2][3] To ensure maximum shelf-life, which can be over three years if stored correctly, a constant temperature of -20°C in a dry, dark environment is recommended.[2]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][3] These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[1][3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO.[1][2] It is advisable to use anhydrous DMSO to prepare stock solutions, as moisture can reduce the solubility of the compound.[1]
Q4: Can I store this compound stock solutions at 4°C?
No, it is not recommended to store this compound stock solutions at 4°C for extended periods. For short-term storage of a few days to weeks, some suppliers suggest 0-4°C, but for longer-term preservation of the stock solution's integrity, -20°C or -80°C is necessary.[2]
Q5: How should I handle the solid compound and stock solutions to ensure stability?
To maintain the integrity of this compound, it is important to handle it in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. When preparing to use the solid compound, allow the vial to equilibrate to room temperature before opening to minimize moisture condensation. For stock solutions, use tightly sealed vials for storage.
Troubleshooting Guide
Issue: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound may have come out of solution during freezing. Moisture absorption in the DMSO can also reduce solubility.[1]
-
Solution:
-
Gently warm the solution and vortex or sonicate until the precipitate redissolves.
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Ensure you are using anhydrous DMSO for preparing solutions.
-
Issue: My experimental results are inconsistent when using an older stock solution.
-
Possible Cause: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
It is recommended to use a fresh aliquot for each experiment to avoid variability.
-
If you suspect degradation, prepare a fresh stock solution from the solid compound.
-
Always store stock solution aliquots at the recommended -80°C for long-term use.
-
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | > 3 years[1][2] | Store in a dry, dark place.[2] |
| In DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles.[1][3] |
| In DMSO | -20°C | Up to 1 month[1][3] | For shorter-term storage. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. The molecular weight of this compound is 358.41 g/mol .[3]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.58 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term use.
Visualizations
Caption: Recommended storage workflow for solid and dissolved this compound.
Caption: Troubleshooting guide for precipitation in this compound stock solutions.
References
Mitigating MC180295-induced cell cycle arrest in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of MC180295, a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, on non-cancerous cells. Our resources are designed to help you navigate potential experimental challenges and interpret your results accurately.
FAQs: Understanding the Effects of this compound on Non-Cancerous Cells
Q1: We are observing a decrease in the proliferation of our non-cancerous cell line after treatment with this compound and suspect cell cycle arrest. Is this the expected outcome?
A1: While a decrease in proliferation is an expected outcome of CDK9 inhibition, attributing it solely to a classical cell cycle arrest might be a misinterpretation. This compound, a selective CDK9 inhibitor, primarily functions by inhibiting transcriptional elongation. This leads to the downregulation of short-lived proteins, including crucial anti-apoptotic proteins like Mcl-1 and the transcription factor MYC.[1][2][3] The primary mechanism of cell death induced by selective CDK9 inhibitors in sensitive cells is apoptosis, not a direct cell cycle arrest.[4][5][6] A sub-G1 peak in cell cycle analysis is a strong indicator of apoptosis. It is crucial to perform secondary assays to confirm apoptosis.
Q2: What is the general sensitivity of non-cancerous cells to this compound?
A2: Published research suggests that this compound has shown significant anti-proliferative effects in cancer cell lines with minimal effects on normal cells.[7] Another selective CDK9 inhibitor has also been reported to have little toxicity in healthy normal cells.[8] However, the sensitivity of any specific non-cancerous cell line to a CDK9 inhibitor can vary. It is always recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q3: How can we differentiate between cell cycle arrest and apoptosis in our experiments?
A3: This is a critical question when working with compounds that affect transcription and cell survival. Here’s a summary of recommended approaches:
-
Flow Cytometry with Annexin V/PI Staining: This is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: Probe for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
-
Cell Morphology: Observe cells under a microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Sub-G1 Peak Analysis: A prominent sub-G1 peak in your cell cycle analysis is indicative of apoptotic cells with fragmented DNA.
Q4: Is the effect of this compound reversible in non-cancerous cells?
A4: The reversibility of the effects of a chemical inhibitor typically depends on the concentration and duration of treatment. For CDK9 inhibitors, if the apoptotic cascade has been initiated, the process is generally considered irreversible. To test for reversibility, you can perform a washout experiment. After treating the cells with this compound for a defined period, wash the compound out and replace it with fresh media. Monitor the cells for recovery of proliferation and viability.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Cells
-
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration that inhibits the target without causing excessive toxicity. Compare the effective concentration in your cancer cell line of interest with the cytotoxic concentration in your non-cancerous control.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Step: Test this compound on a panel of different non-cancerous cell lines to determine if the observed cytotoxicity is specific to one cell type.
-
-
Possible Cause 3: Compound Stability.
-
Troubleshooting Step: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Variable Cell Seeding Density.
-
Troubleshooting Step: Use a consistent cell seeding density for all experiments, as this can affect the growth rate and drug response.
-
-
Possible Cause 2: Inaccurate Drug Concentration.
-
Troubleshooting Step: Prepare a master mix of the drug-containing medium to ensure consistent concentration across all replicates and experiments.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Troubleshooting Step: Avoid using the outer wells of multi-well plates for critical experiments, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
-
Data Presentation
The following tables summarize the inhibitory activity of this compound and other selective CDK9 inhibitors. Note the high potency against CDK9 and the significantly lower potency against other CDKs, highlighting its selectivity. Data on the effects on non-cancerous cells is limited for this compound; therefore, data from other selective CDK9 inhibitors on normal cells are included for reference.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | This compound IC50 (nM) |
| CDK9/cyclin T | 3-12 |
| CDK1/cyclin B | >10,000 |
| CDK2/cyclin A | >10,000 |
| CDK4/cyclin D1 | >10,000 |
| CDK5/p25 | >10,000 |
| CDK7/cyclin H | >10,000 |
Data compiled from multiple sources.[7][9]
Table 2: Representative Cellular Activity of Selective CDK9 Inhibitors
| Compound | Cell Line (Type) | Assay | Endpoint | Value |
| This compound | 46 Cancer Cell Lines | Growth Inhibition | Median IC50 | 171 nM[7] |
| AZD4573 | Hematological Cancers | Caspase Activation | Median EC50 | 30 nM[10] |
| AZD4573 | Solid Tumors | Caspase Activation | Median EC50 | >30 µM[10] |
| NVP-2 | MOLT4 (Leukemia) | Proliferation | IC50 | 9 nM[11] |
| 12u | Healthy Normal Cells | Cytotoxicity | - | Little toxicity[8] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak indicative of apoptosis.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the desired duration.
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing floating apoptotic cells) and detach the adherent cells with trypsin. Combine both fractions.
-
For suspension cells, collect the cells directly.
-
-
Fixation:
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Detection Using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells as described in Protocol 1.
-
Staining:
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
The cell populations will be distributed as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Mandatory Visualizations
Signaling Pathway
Caption: CDK9 inhibition by this compound leads to apoptosis.
Experimental Workflow
Caption: Workflow to differentiate apoptosis from cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AZD4573 [openinnovation.astrazeneca.com]
- 11. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MC180295 and Other Leading CDK9 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy and mechanisms of Cyclin-Dependent Kinase 9 inhibitors, featuring experimental data and detailed protocols for comparative analysis.
This guide provides a comprehensive comparison of MC180295, a novel and highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, with other prominent CDK9 inhibitors currently under investigation for cancer therapy. By presenting key efficacy data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical and clinical studies.
Introduction to CDK9 Inhibition in Cancer Therapy
Cyclin-Dependent Kinase 9 (CDK9) is a critical regulator of transcription elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing and enabling the transcription of downstream genes.[1] Many cancers exhibit a strong dependence on the continuous transcription of short-lived anti-apoptotic proteins, such as MCL-1, and oncogenes like MYC. This "transcriptional addiction" makes CDK9 an attractive therapeutic target.[1] Inhibition of CDK9 leads to the rapid depletion of these essential survival proteins, selectively inducing apoptosis in cancer cells.[1]
This compound has emerged as a potent and highly selective CDK9 inhibitor with promising preclinical anti-cancer activity.[2] This guide will compare its performance against other notable CDK9 inhibitors, including Flavopiridol (Alvocidib), Roscovitine (Seliciclib), Fadraciclib (CYC065), VIP152 (AZD4573), NVP-2, and KB-0742.
Comparative Efficacy of CDK9 Inhibitors
The following tables summarize the in vitro potency of this compound and other selected CDK9 inhibitors against their primary target, CDK9/Cyclin T1, as well as their broader selectivity across the CDK family. Additionally, the anti-proliferative activity of these inhibitors in various cancer cell lines is presented.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Selected CDK9 Inhibitors
| Inhibitor | CDK9/CycT1 IC50 (nM) | CDK1/CycB IC50 (nM) | CDK2/CycA IC50 (nM) | CDK4/CycD1 IC50 (nM) |
| This compound | ~5 [2][3] | 138[3] | 233[3] | 112[3] |
| Flavopiridol | ~3 (Ki)[4] | 30[5] | 170[5] | 100[5] |
| Roscovitine | 100-400 | ~70 | ~70 | >1000 |
| Fadraciclib | 26[6][7] | - | 5[6][7] | - |
| VIP152 (AZD4573) | <3-4.5[8][9] | >10-fold selective[8] | >10-fold selective[8] | >10-fold selective[8] |
| NVP-2 | <0.514[2][10] | 584[2] | 706[2] | - |
| KB-0742 | 6[11][12] | >50-fold selective[11] | >50-fold selective[11] | >50-fold selective[11] |
Table 2: Anti-proliferative Activity (IC50) of Selected CDK9 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MV4-11, MOLM-13, THP-1 | AML | Highly Potent (Median 171 nM across 46 lines) [6][11] |
| Flavopiridol | HCT116 | Colon Cancer | 13[3] |
| A2780 | Ovarian Cancer | 15[3] | |
| PC3 | Prostate Cancer | 10[3] | |
| Fadraciclib | CCNE1-overexpressing USC | Uterine Serous Carcinoma | 124.1 ± 57.8[7] |
| CCNE1-low expressing USC | Uterine Serous Carcinoma | 415 ± 117.5[7] | |
| VIP152 (AZD4573) | MV4-11 | AML | Caspase activation EC50 13.7[13] |
| NVP-2 | MOLT4 | Leukemia | Proliferation IC50 ~9[1] |
| KB-0742 | 22Rv1 | Prostate Cancer | GR50 183[11] |
| MV-4-11 | AML | GR50 288[11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in evaluating CDK9 inhibitors, the following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Caption: CDK9-mediated transcriptional elongation and its inhibition.
Caption: General experimental workflow for evaluating CDK9 inhibitors.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
CDK9/Cyclin T1 Kinase Assay (Biochemical)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against CDK9.
-
Reagents and Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (at a concentration near the Km for CDK9)
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting point is a 10-point, 3-fold dilution series from a high concentration (e.g., 10 mM).
-
Further dilute the inhibitor series in kinase assay buffer to a 4x final assay concentration. The final DMSO concentration should not exceed 1%.
-
Prepare a 4x solution of CDK9/Cyclin T1 enzyme in kinase assay buffer. The optimal enzyme concentration should be empirically determined.
-
Prepare a 2x solution of the substrate and ATP in kinase assay buffer.
-
To the wells of a 384-well plate, add 2.5 µL of the 4x inhibitor dilutions. Include positive controls (DMSO vehicle) and negative controls (no enzyme).
-
Initiate the kinase reaction by adding 2.5 µL of the 4x CDK9/Cyclin T1 solution to all wells except the negative controls.
-
Immediately add 5 µL of the 2x substrate/ATP mixture to all wells. The final reaction volume will be 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the generated ADP using a luminescent-based assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include vehicle-treated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis for MCL-1 and MYC
This technique is used to detect and quantify the levels of specific proteins, such as the downstream targets of CDK9.
-
Reagents and Materials:
-
Cancer cells treated with CDK9 inhibitors
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCL-1, anti-MYC, anti-p-RNAPII Ser2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and control cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound demonstrates high potency and selectivity for CDK9, translating to significant anti-proliferative effects in various cancer cell lines, particularly those of hematological origin.[2][11] When compared to other CDK9 inhibitors, this compound's profile suggests it is a promising candidate for further preclinical and clinical development. This guide provides the foundational data and methodologies for researchers to objectively evaluate this compound in the context of other CDK9-targeting agents. The provided protocols and diagrams are intended to facilitate the design of robust experiments for a comprehensive understanding of the therapeutic potential of CDK9 inhibition in oncology.
References
- 1. NVP-2 | CDK | Apoptosis | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD4573 [openinnovation.astrazeneca.com]
- 9. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to CDK9 Inhibitors: MC180295 vs. Flavopiridol
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of transcription elongation, making it a compelling target for therapeutic intervention, particularly in oncology. Its inhibition can lead to the downregulation of anti-apoptotic proteins and oncogenes, triggering cell death in cancer cells. This guide provides a detailed comparison of two prominent CDK9 inhibitors: MC180295, a novel and highly selective agent, and Flavopiridol (also known as Alvocidib), the first CDK inhibitor to enter clinical trials.
Mechanism of Action: Halting the Transcription Engine
CDK9, in partnership with its cyclin T partner, forms the Positive Transcription Elongation Factor b (P-TEFb) complex.[1] This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step that allows the polymerase to transition from a paused state to productive transcript elongation.[2][3] By inhibiting the ATP-binding pocket of CDK9, both this compound and Flavopiridol prevent this phosphorylation event. This leads to a rapid decrease in the levels of short-lived mRNAs, particularly those encoding key survival proteins like Mcl-1 and oncogenes like MYC, ultimately inducing apoptosis in transcriptionally-addicted cancer cells.[1]
Caption: Inhibition of the CDK9/Cyclin T1 complex by this compound or Flavopiridol.
Quantitative Comparison: Potency and Selectivity
The primary distinction between this compound and Flavopiridol lies in their potency and selectivity. This compound is a highly potent and selective inhibitor of CDK9, whereas Flavopiridol is a pan-CDK inhibitor with activity against multiple cyclin-dependent kinases.
| Parameter | This compound | Flavopiridol |
| CDK9 IC50 | 5 nM [4][5] | ~20-100 nM [6] |
| Other CDK IC50s | CDK1: 138 nMCDK2: 233 nMCDK4: 112 nMCDK7: 555 nM[5] | CDK1, CDK2, CDK4, CDK6: ~20-100 nM[6]CDK7: 110-875 nM[6][7] |
| Selectivity Profile | Highly selective for CDK9; at least 22-fold more selective over other CDKs.[4][5] | Broad-spectrum (pan-CDK) inhibitor.[8] |
| Cell-based IC50s | Median IC50 of 171 nM across 46 cancer cell lines.[9][10] | HCT116: 13 nMA2780: 15 nMPC3: 10 nM[6] |
IC50 values represent the concentration of the drug required to inhibit the activity of the target by 50%. Lower values indicate higher potency.
Key Differences and Experimental Insights
This compound: The Selective Agent
This compound demonstrates remarkable selectivity for CDK9.[4][5] This specificity is a significant advantage, as it minimizes the potential for off-target effects that can arise from inhibiting other essential kinases, such as those involved in cell cycle control (e.g., CDK1, CDK2, CDK4).[11] Its high potency against CDK9 (IC50 of 5 nM) translates to potent anti-proliferative effects in a wide range of cancer cell lines, with a median IC50 of 171 nM.[4][9][10] Notably, it has shown particular efficacy in AML cell lines with MLL translocations.[9] Research also indicates that this compound can reactivate epigenetically silenced genes, adding another dimension to its anti-cancer activity.[8][12]
Flavopiridol: The Broad-Spectrum Pioneer
As the first CDK inhibitor to be clinically evaluated, Flavopiridol has been extensively studied.[13] It inhibits a range of CDKs, including those crucial for both transcription (CDK7, CDK9) and cell cycle progression (CDK1, CDK2, CDK4, CDK6).[6][7] This broad-spectrum activity can be a double-edged sword; while it may offer a multi-pronged attack on cancer cells by inducing both transcriptional stress and cell cycle arrest, it also increases the likelihood of toxicity and off-target effects.[11][13] Flavopiridol's potency against CDK9 is generally lower than that of this compound, with IC50 values typically in the 20-100 nM range.[6]
Experimental Protocols
The following are generalized protocols for key assays used to characterize and compare CDK9 inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK9.
Objective: To determine the IC50 value of an inhibitor against the CDK9/Cyclin T1 complex.
Methodology (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (this compound, Flavopiridol) in a suitable buffer (e.g., 100% DMSO) and then further dilute to a 4X working concentration in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the 4X inhibitor solution. Add 2.5 µL of 4X recombinant CDK9/Cyclin T1 enzyme. Initiate the reaction by adding 5 µL of a 2X solution containing the substrate (e.g., CDK7/9tide) and ATP.[2]
-
Incubation: Cover the plate and incubate for 60-120 minutes at room temperature to allow the kinase reaction to proceed.[2][14]
-
Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.[14]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor using non-linear regression analysis.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability Assay
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effect of the inhibitors and calculate their cell-based IC50 values.
Methodology (Tetrazolium Dye-based, e.g., MTT/MTS):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitors (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).[16]
-
Incubation: Incubate the cells for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[6][16]
-
Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours. Metabolically active cells will convert the tetrazolium dye into a colored formazan (B1609692) product.[17][18]
-
Solubilization (for MTT): If using MTT, remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17][18]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results against the log concentration of the inhibitor to calculate the IC50 value.
Conclusion
Both this compound and Flavopiridol are potent inhibitors of CDK9 that induce apoptosis in cancer cells. The choice between them depends on the specific experimental or therapeutic goal.
-
This compound is the superior choice for studies aiming to specifically probe the function of CDK9. Its high potency and selectivity minimize confounding effects from the inhibition of other kinases, making it a precise tool for target validation and mechanistic studies.[4][19]
-
Flavopiridol , with its broader CDK inhibition profile, may be considered in contexts where simultaneous targeting of cell cycle and transcription is desired.[13] However, researchers must be cautious of its potential for off-target effects and interpret results accordingly.
For drug development professionals, the high selectivity of newer agents like this compound represents a significant advancement over first-generation pan-CDK inhibitors, potentially leading to a wider therapeutic window and improved safety profiles in clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Comparative Efficacy of MC180295 in Preclinical Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-tumor effects of MC180295 in various cancer models. The following sections detail its performance, supported by experimental data, and compare it with other Cyclin-Dependent Kinase 9 (CDK9) inhibitors.
This compound is a novel, highly potent, and selective inhibitor of CDK9, a key regulator of transcriptional elongation.[1][2][3] Its mechanism of action involves the reactivation of epigenetically silenced genes by dephosphorylating the SWI/SNF chromatin remodeler BRG1.[1][3][4] This guide summarizes the preclinical validation of this compound's anti-tumor effects and provides a comparative overview with other CDK9 inhibitors, AZD4573 and VIP152.
In Vitro Efficacy: Broad Anti-Tumor Activity
This compound has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. A study evaluating its efficacy in 46 cell lines from six different malignancies revealed a median IC50 of 171 nM.[1][2][3] The highest potency was observed in Acute Myeloid Leukemia (AML) cell lines with MLL translocations.[1][2][3]
Comparative In Vitro Potency of CDK9 Inhibitors
| Inhibitor | Cancer Type | Cell Line(s) | IC50/EC50 | Reference |
| This compound | Various (6 malignancies) | 46 cell lines | Median IC50: 171 nM | [1][2][3] |
| AML (MLL translocations) | MV4-11, MOLM-13, THP-1 | Potent growth inhibition (specific IC50s not detailed in abstract) | [2] | |
| AZD4573 | Hematological Cancers | Diverse panel | Median Caspase EC50: 30 nM; Median GI50: 11 nM | [5] |
| Solid Tumors | Diverse panel | Median EC50 & GI50 >30 µM | [5] | |
| VIP152 | Mantle Cell Lymphoma | Not specified | 55-172 nM | [6] |
| Chronic Lymphocytic Leukemia | HG-3, MEC-1 | Induces cell death at 0.1 µM | [7] |
Note: Direct comparative studies of these inhibitors under identical conditions are not available. The data presented is from separate studies and should be interpreted with caution.
In Vivo Anti-Tumor Effects: Validation in Xenograft Models
The anti-tumor activity of this compound has been validated in in vivo models of AML and colon cancer.[1][2][3] Furthermore, its combination with the DNA methyltransferase inhibitor, decitabine, has shown synergistic effects in these models.[1][2][3]
This compound In Vivo Efficacy
| Cancer Model | Treatment | Key Findings | Reference |
| AML Xenograft | This compound | Significantly delayed tumor growth | [1][3] |
| Colon Cancer Xenograft | This compound | Significantly delayed tumor growth | [1][3] |
| AML & Colon Cancer Xenografts | This compound + Decitabine | Significant synergy in reducing tumor burden and prolonging survival | [1][2][3] |
Comparative In Vivo Efficacy of Other CDK9 Inhibitors
| Inhibitor | Cancer Model | Key Findings | Reference |
| AZD4573 | AML & NHL Xenografts | Durable regressions in subcutaneous and disseminated models | [5] |
| AML, MM & NHL Xenografts | Significantly enhances the antitumor activity of venetoclax | [5] | |
| VIP152 | Mantle Cell Lymphoma Xenografts | Effectively inhibited tumor growth | [6] |
| Chronic Lymphocytic Leukemia (Eµ-MTCP1) | Reduced disease burden and improved overall survival | [7] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition leads to the dephosphorylation of BRG1, a core subunit of the SWI/SNF chromatin remodeling complex, resulting in the reactivation of epigenetically silenced tumor suppressor genes.[1][3][4] This mechanism underscores its potential as an epigenetic modifier in cancer therapy.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.
In Vitro Cell Viability Assay
The anti-proliferative effects of this compound were determined using a standard cell viability assay.
Protocol:
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability was assessed using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing human cancer xenografts.
Protocol:
-
Cell Implantation: Human cancer cells (e.g., AML or colon cancer cell lines) were subcutaneously injected into immunodeficient mice (e.g., NSG mice).
-
Tumor Establishment: Tumors were allowed to grow to a predetermined size.
-
Treatment: Mice were randomized into groups and treated with this compound (e.g., via intraperitoneal injection), a vehicle control, or a combination of drugs.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Endpoint Analysis: The study was concluded when tumors reached a specific size or at a predetermined time point. Tumor growth inhibition and survival benefits were analyzed.
The Role of the Immune System
Interestingly, the anti-tumoral effects of CDK9 inhibition by this compound are partially dependent on CD8+ T cells in vivo.[1][3] This suggests an immunomodulatory component to its mechanism of action, which could be leveraged in combination with immunotherapies.
Conclusion
This compound is a promising selective CDK9 inhibitor with potent anti-tumor activity across a range of cancer models, particularly in AML with MLL translocations. Its unique epigenetic mechanism of action and potential for combination therapy, including with hypomethylating agents and possibly immunotherapies, warrant further investigation. While direct comparative data with other CDK9 inhibitors is limited, the available preclinical evidence positions this compound as a strong candidate for continued development. Researchers are encouraged to consider the detailed protocols and comparative data presented in this guide for their future studies in this area.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]
- 5. AZD4573 [openinnovation.astrazeneca.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of MC180295 and Other Epigenetic Drugs for Researchers
A deep dive into the mechanisms and performance of the CDK9 inhibitor MC180295 and a selection of p300/CBP inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide for target selection and experimental design.
In the landscape of epigenetic drug discovery, the ability to modulate gene expression at the transcriptional level holds immense therapeutic promise. This guide provides a comparative analysis of this compound, a potent and selective CDK9 inhibitor, and other key epigenetic drugs that target the versatile p300/CBP coactivators. While both classes of drugs ultimately impact transcriptional output, they do so through distinct mechanisms, offering different strategic approaches to cancer therapy and other diseases driven by transcriptional dysregulation.
Distinguishing Mechanisms of Action: CDK9 vs. p300/CBP Inhibition
A critical distinction for researchers is the fundamental difference in the primary targets of this compound and the other epigenetic drugs discussed herein. This compound targets the kinase activity of Cyclin-Dependent Kinase 9 (CDK9), a core component of the positive transcription elongation factor b (P-TEFb) complex. In contrast, the other drugs featured inhibit the activity of the homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), either by targeting their catalytic HAT domain or their bromodomain.
This compound: A Selective CDK9 Inhibitor
This compound is a potent and selective small molecule inhibitor of the CDK9-Cyclin T1 complex, with an IC50 of 5 nM.[1] It exhibits at least 22-fold selectivity for CDK9 over other cyclin-dependent kinases. By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is a crucial step for the release of paused RNAPII and the transition to productive transcriptional elongation.[2][3] This mechanism effectively stalls the transcription of a host of genes, including many short-lived anti-apoptotic proteins and oncoproteins like MYC, making it a compelling anti-cancer strategy.[4][5] this compound is a racemic mixture, with one of its enantiomers, MC180380, showing higher potency in live-cell epigenetic assays.[2][6]
p300/CBP Inhibitors: Targeting Histone Acetyltransferases and Bromodomains
The paralogous proteins p300 and CBP are crucial transcriptional co-activators that regulate gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as protein scaffolds.[7] Inhibitors targeting p300/CBP can be broadly categorized into two classes:
-
HAT Inhibitors: These molecules, such as A-485 and C646, directly target the catalytic HAT domain of p300/CBP, competing with the natural substrate, acetyl-CoA.[7] By preventing the transfer of acetyl groups to histone tails (e.g., H3K18, H3K27) and other proteins, these inhibitors block the formation of a transcriptionally permissive chromatin state.[8][9]
-
Bromodomain Inhibitors: This class of inhibitors, including CCS1477 (Inobrodib) and GNE-272, targets the bromodomain of p300/CBP.[10] The bromodomain is a "reader" module that recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the p300/CBP complex to specific genomic loci. By blocking this interaction, bromodomain inhibitors prevent the recruitment of the transcriptional machinery to target genes.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and a selection of p300/CBP inhibitors. It is important to note that IC50 values can vary depending on the assay conditions and cell lines used.
| Inhibitor | Target | Mechanism of Action | IC50/Ki | Reference(s) |
| This compound | CDK9-Cyclin T1 | Kinase Inhibition | IC50: 5 nM | [1] |
| A-485 | p300/CBP | HAT Inhibition | p300 IC50: 9.8 nM, CBP IC50: 2.6 nM | |
| CCS1477 (Inobrodib) | p300/CBP | Bromodomain Inhibition | Binds over 200x more potently to p300/CBP vs. BRD4 | [10] |
| GNE-272 | p300/CBP | Bromodomain Inhibition | CBP IC50: 0.02 µM, p300 IC50: 0.03 µM | |
| C646 | p300/CBP | HAT Inhibition | Ki: 400 nM |
Comparative Analysis of Downstream Effects: The Case of MYC
A key convergence point for both CDK9 and p300/CBP inhibitors is their ability to downregulate the expression of the MYC oncogene, a critical driver in many cancers.
-
This compound and CDK9 Inhibition: CDK9 is required for the transcriptional elongation of the MYC gene. Inhibition of CDK9 by drugs like this compound leads to a rapid decrease in MYC mRNA and protein levels.[5]
-
p300/CBP Inhibitors: p300/CBP act as co-activators for MYC transcription.[4] They are recruited to the MYC promoter and enhancers, where their HAT activity promotes a chromatin state conducive to transcription.[7] Both HAT and bromodomain inhibitors of p300/CBP have been shown to decrease MYC expression.[7]
While both classes of inhibitors can suppress MYC, the kinetics and broader transcriptional consequences may differ. CDK9 inhibition leads to a more general suppression of transcriptional elongation, particularly affecting genes with short-lived transcripts like MYC. p300/CBP inhibition, on the other hand, is more targeted to genes regulated by these specific co-activators.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize CDK9 and p300/CBP inhibitors.
In Vitro Kinase Assay for CDK9 Inhibition (e.g., using ADP-Glo™)
Objective: To determine the in vitro inhibitory activity of a compound against recombinant CDK9/Cyclin T1.
Principle: This luminescent assay measures the amount of ADP produced as a direct output of kinase activity. Inhibition of CDK9 results in a decrease in ADP production and a corresponding decrease in the luminescent signal.
Materials:
-
Recombinant human CDK9/Cyclin T1
-
Kinase substrate (e.g., Cdk7/9tide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (e.g., this compound) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in kinase assay buffer to a 4x final assay concentration.
-
Assay Plate Setup: To the wells of a 384-well plate, add 2.5 µL of the 4x test compound dilutions. Include positive control (DMSO vehicle) and blank (no enzyme) wells.
-
Kinase Reaction: Initiate the reaction by adding 2.5 µL of 4x CDK9/Cyclin T1 solution, followed by 5 µL of a 2x substrate/ATP mixture. The final reaction volume is 10 µL.
-
Incubation: Cover the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
TR-FRET Assay for p300/CBP Bromodomain Inhibition
Objective: To measure the binding affinity of an inhibitor to the p300 or CBP bromodomain.
Principle: This assay measures the proximity-dependent energy transfer between a donor (e.g., Europium-labeled antibody) and an acceptor (e.g., APC-labeled streptavidin). Binding of a biotinylated acetylated histone peptide to a GST-tagged bromodomain brings the donor and acceptor into close proximity, generating a FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged human p300 or CBP bromodomain
-
Biotinylated histone H4 peptide acetylated at a specific lysine residue
-
Europium-labeled anti-GST antibody (donor)
-
APC-labeled streptavidin (acceptor)
-
Test compound (e.g., CCS1477)
-
Assay Buffer
-
384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the assay plate.
-
Reagent Addition: Add the p300/CBP bromodomain, biotinylated histone peptide, and test compound to the wells and incubate to allow binding to reach equilibrium.
-
Detection: Add the Europium-labeled anti-GST antibody and APC-labeled streptavidin.
-
Incubation: Incubate to allow the detection reagents to bind.
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and calculate the IC50 value from the dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the effect of an inhibitor on the association of specific proteins (e.g., transcription factors, modified histones) with genomic DNA.
Principle: Cells are treated with the inhibitor, and proteins are cross-linked to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and quantified by qPCR or sequenced (ChIP-seq).
Materials:
-
Cell culture reagents
-
Test inhibitor
-
Formaldehyde (B43269) for cross-linking
-
Lysis and wash buffers
-
Antibody specific to the target protein (e.g., anti-H3K27ac, anti-p300)
-
Protein A/G magnetic beads
-
Reagents for reverse cross-linking and DNA purification
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with the inhibitor or vehicle control. Cross-link proteins to DNA with formaldehyde.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis by ChIP-seq.
Cell Viability (MTT) Assay
Objective: To assess the effect of an inhibitor on cell proliferation and viability.
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells and culture medium
-
Test inhibitor
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound and p300/CBP inhibitors represent two distinct and promising classes of epigenetic drugs that modulate transcription. This compound, as a selective CDK9 inhibitor, offers a strategy to broadly yet temporarily halt transcriptional elongation, proving particularly effective against cancers reliant on the continuous expression of short-lived oncoproteins like MYC. In contrast, p300/CBP inhibitors provide a more targeted approach to disrupt the function of these key co-activators, either by blocking their catalytic activity or their recruitment to chromatin. The choice between these therapeutic strategies will depend on the specific cancer context, the underlying genetic and epigenetic landscape of the tumor, and the desired therapeutic outcome. This guide provides a foundational framework for researchers to understand the key differences and to design experiments that will further elucidate the therapeutic potential of these important epigenetic modulators.
References
- 1. Cyclin-dependent Kinase-9 Is a Component of the p300/GATA4 Complex Required for Phenylephrine-induced Hypertrophy in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the acetyltransferases p300 and CBP reveals a targetable function for p300 in the survival and invasion pathways of prostate cancer c... [cancer.fr]
- 10. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
Head-to-Head Comparison: MC180295 and Dinaciclib in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the fundamental machinery of cell cycle progression and transcription. This guide provides a comprehensive head-to-head comparison of two notable CDK inhibitors: MC180295, a novel and highly selective CDK9 inhibitor, and Dinaciclib (B612106), a potent pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9. This objective analysis, supported by experimental data, aims to assist researchers in making informed decisions for future preclinical and clinical investigations.
At a Glance: Key Differences
| Feature | This compound | Dinaciclib |
| Primary Targets | Highly selective for CDK9[1] | Potent inhibitor of CDK1, CDK2, CDK5, and CDK9[2] |
| Mechanism of Action | Primarily inhibits transcriptional elongation by targeting CDK9[3] | Induces cell cycle arrest (G1/S and G2/M) and inhibits transcription[4][5][6] |
| Development Stage | Preclinical[1] | Clinical trials (Phase I, II, III)[1][7] |
| Reported In Vivo Efficacy | Antitumor activity in AML and colon cancer xenograft models[1] | Antitumor activity in various solid tumor and hematological malignancy models[6][8] |
| Key Differentiator | High selectivity for CDK9, potentially leading to a wider therapeutic window and reduced off-target effects. Also demonstrates immune-modulatory effects.[1] | Broad-spectrum CDK inhibition, leading to potent and widespread effects on cell cycle and transcription. |
Quantitative Comparison of Inhibitory Activity
The in vitro potency of a kinase inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. The following tables summarize the available IC50 values for this compound and Dinaciclib against a panel of CDKs. It is important to note that these values were determined in separate studies and under potentially different experimental conditions, which may affect direct comparability.
Table 1: Biochemical IC50 Values for this compound [1]
| Kinase Target | IC50 (nM) |
| CDK9/cyclin T | 3-12 |
Further characterization showed over 20-fold higher selectivity for CDK9 compared to other CDKs.[1]
Table 2: Biochemical IC50 Values for Dinaciclib [2][9]
| Kinase Target | IC50 (nM) |
| CDK1 | 3 |
| CDK2 | 1 |
| CDK5 | 1 |
| CDK9 | 4 |
| CDK4 | 60-100 |
| CDK6 | 60-100 |
| CDK7 | 60-100 |
Table 3: Cellular Anti-proliferative Activity
| Compound | Cancer Type | Median/Representative IC50 (nM) |
| This compound | Broad panel of 46 cell lines | 171 (median)[1] |
| Dinaciclib | Pediatric cancer cell line panel | 7.5 (median)[10] |
Mechanism of Action and Signaling Pathways
This compound: Selective CDK9 Inhibition and Epigenetic Regulation
This compound exerts its anti-cancer effects primarily through the highly selective inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcriptional elongation. By inhibiting CDK9, this compound leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, thereby inducing apoptosis in cancer cells.[1][3] Furthermore, this compound has been shown to reactivate epigenetically silenced genes and its anti-tumor effects are partially dependent on CD8+ T cells, suggesting an immune-modulatory component to its mechanism of action.[1]
Caption: this compound inhibits CDK9, leading to decreased transcription of survival proteins and oncogenes, ultimately inducing apoptosis.
Dinaciclib: Pan-CDK Inhibition Leading to Cell Cycle Arrest and Apoptosis
Dinaciclib's broader inhibitory profile against CDK1, CDK2, CDK5, and CDK9 results in a multi-pronged attack on cancer cells. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions.[4][5][6] Similar to this compound, inhibition of CDK9 by Dinaciclib suppresses the transcription of key survival proteins.[8][11] The combined effect of cell cycle arrest and transcriptional repression leads to potent induction of apoptosis.[6][12]
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cross-Validation of MC180295's Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of MC180295, a novel and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML) and colon cancer. The performance of this compound is contextualized by comparing it with other CDK9 inhibitors and current standard-of-care therapies, based on available preclinical data.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small molecule inhibitor of CDK9, a key regulator of transcription.[1][2] In many cancers, CDK9 is overactive, leading to the sustained expression of anti-apoptotic proteins and oncogenes, which promotes tumor cell survival and proliferation. This compound exerts its anti-cancer effects by inhibiting CDK9, which in turn leads to the downregulation of these critical survival proteins, ultimately inducing apoptosis in cancer cells. The enantiomer MC180380 has been shown to have higher potency.[1][2] Preclinical studies have demonstrated the efficacy of this compound in various cancer cell lines and in vivo xenograft models, particularly in AML and colon cancer.[1][2] Furthermore, this compound has shown synergistic effects when combined with other anti-cancer agents, such as the DNA methyltransferase inhibitor decitabine.[1][2]
The signaling pathway below illustrates the mechanism of action of CDK9 and its inhibition by this compound.
Comparative Efficacy in Patient-Derived Xenografts
The following tables summarize the preclinical efficacy of this compound in AML and colon cancer PDX models, alongside data for other CDK9 inhibitors and standard-of-care therapies.
Disclaimer: The data presented below are compiled from different studies. A direct head-to-head comparison of these agents within the same experimental setting is not available in the public domain. Therefore, this information should be interpreted with caution, considering the inherent variability between different PDX models and experimental protocols.
Acute Myeloid Leukemia (AML) Patient-Derived Xenografts
| Compound | PDX Model Details | Dosing Regimen | Efficacy Outcomes | Citation(s) |
| This compound | In vivo AML xenograft models | Not explicitly detailed in publications | Showed efficacy and significant synergy with decitabine. | [1][2] |
| Other CDK9 Inhibitors | ||||
| Dinaciclib | Patient-derived AML xenografts (PDX) | 20 mg/kg, daily for 5 days | Marked reduction in bone marrow involvement by human AML cells. | |
| Alvocidib (Flavopiridol) | Venetoclax-resistant OCI-AML3 xenograft model | 2.5 mg/kg, daily (in combination with venetoclax) | 9.7% tumor growth inhibition (TGI) as a single agent. 87.9% TGI in combination with venetoclax (B612062). | |
| Standard-of-Care | ||||
| Venetoclax | Patient-derived xenograft models of MDS/AML | Not explicitly detailed in publications | Investigated for resistance mechanisms in PDX models. | |
| Azacitidine (5-Azacytidine) | Patient-derived xenograft models of MDS/AML | Not explicitly detailed in publications | Used in combination with venetoclax to study resistance. |
Colon Cancer Patient-Derived Xenografts
| Compound | PDX Model Details | Dosing Regimen | Efficacy Outcomes | Citation(s) |
| This compound | In vivo colon cancer xenograft models | Not explicitly detailed in publications | Showed efficacy and significant synergy with decitabine. | [1][2] |
| Other CDK9 Inhibitors | ||||
| Data not available in the searched literature for a direct comparison in colon cancer PDX models. | ||||
| Standard-of-Care | ||||
| FOLFIRI (Irinotecan, 5-FU, Leucovorin) | 49 colorectal carcinoma-derived PDX models | Not explicitly detailed in publications | 92% of PDX models responded to irinotecan; 45% responded to 5-FU. | |
| Cetuximab | 49 colorectal carcinoma-derived PDX models | Not explicitly detailed in publications | 61% of PDX models responded to cetuximab. |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the evaluation of drug efficacy in patient-derived xenograft models.
Establishment of Patient-Derived Xenografts (PDX)
A generalized workflow for establishing and propagating PDX models from patient tumor tissue is described below.
a. Patient Sample Collection:
-
Fresh tumor tissue from surgical resection or biopsy, or bone marrow aspirate from AML patients, is collected under sterile conditions with informed patient consent.
-
Samples are placed in a suitable transport medium (e.g., DMEM with antibiotics) and processed promptly.
b. Implantation into Immunodeficient Mice:
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice) are used as hosts.
-
For solid tumors, small fragments of the patient's tumor (typically 2-3 mm³) are surgically implanted subcutaneously into the flank of the mice.
-
For AML, patient-derived leukemia cells are injected intravenously or directly into the bone marrow (intrafemoral injection).
c. Tumor Growth and Passaging:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once the tumors reach a specific size (e.g., 1000-1500 mm³), the mice are euthanized, and the tumors are harvested.
-
A portion of the tumor is cryopreserved for future use, and the remaining tissue is fragmented and passaged into new cohorts of mice for expansion.
Drug Efficacy Studies in PDX Models
a. Study Design:
-
Once tumors in the PDX models reach a palpable size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drug).
b. Drug Administration:
-
This compound and other test compounds are formulated in an appropriate vehicle.
-
The drugs are administered to the mice according to a predetermined dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral gavage).
c. Monitoring and Endpoints:
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Secondary endpoints may include overall survival, which is monitored until a predefined endpoint (e.g., tumor volume reaching a certain limit, or signs of morbidity).
d. Data Analysis:
-
Tumor growth curves are plotted for each treatment group.
-
Statistical analyses (e.g., t-test, ANOVA, Log-rank test for survival) are performed to determine the significance of the observed differences between treatment groups.
Conclusion
This compound demonstrates promising preclinical anti-tumor activity in xenograft models of AML and colon cancer. Its mechanism of action as a selective CDK9 inhibitor offers a targeted approach to cancer therapy. While direct comparative data in PDX models is limited, the available information suggests that this compound's efficacy is significant, particularly when used in combination with other epigenetic modifiers like decitabine. Further studies involving head-to-head comparisons with other CDK9 inhibitors and standard-of-care agents in well-characterized PDX models are warranted to fully elucidate the therapeutic potential of this compound. The experimental protocols provided in this guide offer a framework for conducting such cross-validation studies.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Analysis of MC180295 in Combination with Diverse Chemotherapeutic Agents
For Immediate Publication
Philadelphia, PA – In the ongoing battle against cancer, the strategic combination of targeted therapies with conventional chemotherapy holds immense promise for enhancing treatment efficacy and overcoming drug resistance. This guide provides a comprehensive comparison of the synergistic effects of MC180295, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with various chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
This compound has demonstrated significant preclinical anti-tumor activity across a range of malignancies, including melanoma, leukemia, and cancers of the colon, bladder, prostate, and breast.[1][2] Its primary mechanism of action involves the inhibition of CDK9, a key transcriptional regulator. This inhibition leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and the reactivation of epigenetically silenced tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[1][2][3] This guide synthesizes available preclinical data on the synergistic combinations of this compound and other selective CDK9 inhibitors with different classes of chemotherapies, presenting the findings in a clear, comparative format to inform future research and clinical trial design.
Quantitative Analysis of Synergistic Effects
The synergistic potential of a drug combination is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. While specific CI values for this compound in combination with a wide array of traditional chemotherapies are not yet broadly published, extensive research has been conducted on its synergy with the DNA methyltransferase (DNMT) inhibitor, decitabine (B1684300). Furthermore, studies on other selective CDK9 inhibitors provide valuable insights into the potential synergistic interactions of this drug class with conventional chemotherapeutic agents.
Table 1: Synergistic Effects of this compound with Decitabine
| Cancer Model | Cell Line(s) | In Vivo/In Vitro | Observed Effect | Citation(s) |
| Acute Myeloid Leukemia (AML) | MV4-11, MOLM-13, THP-1 | In Vivo (Xenograft) | Significant synergy, leading to more robust tumor regression and prolonged survival compared to single agents. | [1][2][4][5] |
| Colon Cancer | SW48 | In Vivo (Xenograft) | Significant synergy, resulting in enhanced tumor regression and a notable survival benefit. | [1][2][4][5] |
Table 2: Representative Synergistic Effects of Other Selective CDK9 Inhibitors with Traditional Chemotherapies
| CDK9 Inhibitor | Chemotherapy | Cancer Model | Observed Effect & Synergy (if specified) | Citation(s) |
| Dinaciclib (B612106) | Cisplatin (B142131) | Ovarian Cancer | Potently synergistic anticancer effect. | |
| CDKI-73 | Cisplatin | Hypopharyngeal Squamous Cell Carcinoma | Synergized anti-tumor activity. | |
| Roscovitine (Pan-CDK inhibitor) | Doxorubicin | Triple-Negative Breast Cancer | Synergistic cell inhibition. | |
| Flavopiridol (Pan-CDK inhibitor) | Taxanes | Various Carcinomas | Displayed synergistic effects. |
Note: The data in Table 2 is presented as representative of the potential of selective CDK9 inhibitors to synergize with traditional chemotherapies and is not specific to this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the preclinical evaluation of this compound combinations.
In Vivo Xenograft Studies (AML and Colon Cancer)
-
Animal Models: Immunodeficient mouse models, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are commonly used for establishing tumor xenografts.[5]
-
Cell Lines: Human cancer cell lines, including MV4-11 (AML) and SW48 (colon cancer), are utilized to induce tumor formation.[1][5]
-
Drug Administration:
-
This compound is typically dissolved in a vehicle solution for administration, which can be delivered intraperitoneally (IP) or orally.
-
Decitabine is dissolved in water for administration.
-
-
Treatment Regimen: Mice bearing established tumors are randomized into treatment groups: vehicle control, this compound alone, decitabine alone, and the combination of this compound and decitabine.
-
Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. Overall survival of the animals is also a key endpoint.
-
Toxicity Monitoring: Drug toxicity is assessed by monitoring the body weight of the mice and performing complete blood counts.[1][2]
Synergy Assessment: Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.
-
Dose-Response Curves: The half-maximal inhibitory concentration (IC50) for each drug (this compound and the chemotherapeutic agent) is determined individually in the cancer cell line of interest.
-
Combination Studies: The drugs are then tested in combination at various concentrations, often at a constant ratio based on their individual IC50 values.
-
Data Analysis: The resulting data on cell viability or other relevant endpoints are analyzed using software like CompuSyn to calculate the Combination Index (CI).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizing the Mechanisms and Workflows
To further elucidate the underlying biology and experimental processes, the following diagrams have been generated using the DOT language.
Caption: CDK9 Signaling Pathway and Therapeutic Intervention.
References
- 1. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells [ouci.dntb.gov.ua]
A Preclinical Showdown: MC180295 Versus the Standard of Care in Acute Myeloid Leukemia
For Immediate Release
In the rapidly evolving landscape of Acute Myeloid Leukemia (AML) therapeutics, the novel CDK9 inhibitor MC180295 is emerging as a promising preclinical candidate, demonstrating potent anti-leukemic activity, particularly in genetically defined subtypes. This guide provides a comprehensive comparison of this compound against the current standards of care for AML, offering researchers, scientists, and drug development professionals a data-driven overview of its performance, mechanism of action, and potential clinical utility.
Executive Summary
Acute Myeloid Leukemia is a heterogeneous hematologic malignancy with a pressing need for more effective and targeted therapies. The current standard of care, while effective for some, is often associated with significant toxicity and high rates of relapse. This compound, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), presents a novel therapeutic strategy by targeting a key regulator of oncogenic transcription. Preclinical evidence suggests that this compound exhibits potent single-agent activity in AML cell lines, especially those with MLL translocations, and demonstrates synergistic effects when combined with existing therapies. This report will delve into the comparative efficacy, underlying mechanisms, and experimental protocols that define our current understanding of this compound in the context of established AML treatments.
Comparative Efficacy: Preclinical Data at a Glance
The following tables summarize the in vitro potency of this compound in comparison to standard-of-care agents in AML cell lines, as well as a high-level overview of clinical outcomes associated with standard therapies.
Table 1: In Vitro Cytotoxicity (IC50) in AML Cell Lines
| Compound | MV4-11 (MLL-rearranged) | MOLM-13 (MLL-rearranged) | THP-1 (MLL-rearranged) |
| This compound | ~171 nM (median IC50 across 46 cell lines)[1][2][3] | Potent activity noted[1][2] | Potent activity noted[1][2] |
| Cytarabine | 0.26 µM[4] | >300 nM[5] | IC50 values reported[6] |
| Daunorubicin | IC50 = 82.40 µM (Daunorubicin-resistant)[7] | Data not readily available | Data not readily available |
| Azacitidine | 7.247 µM[8] | 0.03804 µM[9] | 7.217 µM[8] |
| Venetoclax (B612062) | 7.8 ± 2.1 nM[10] | 9.0 ± 1.6 nM[10] | 0.9 ± 0.2 µM[10] |
Table 2: Clinical Outcomes with Standard of Care in AML
| Treatment Regimen | Patient Population | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| "7+3" (Cytarabine + Daunorubicin/Idarubicin) | Younger, fit patients | 60-80%[11] | Varies with risk factors |
| Azacitidine + Venetoclax | Older, unfit patients | 36.7%[12] | 14.7 months[12] |
| Azacitidine (monotherapy) | Older, unfit patients | 17.9%[12] | 9.6 months[12] |
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of this compound and standard chemotherapy agents diverge significantly in their molecular targets and downstream effects.
This compound: Targeting Transcriptional Addiction
This compound is a highly selective inhibitor of CDK9, a critical component of the positive transcription elongation factor b (P-TEFb) complex.[13][14][15] In many cancers, including AML, malignant cells become dependent on the continuous transcription of key oncogenes and anti-apoptotic proteins for their survival and proliferation. CDK9 plays a pivotal role in this process by phosphorylating the C-terminal domain of RNA Polymerase II, a necessary step for productive transcriptional elongation.
By inhibiting CDK9, this compound effectively shuts down the transcription of short-lived but crucial survival proteins, most notably the anti-apoptotic protein MCL-1 and the master oncogene MYC.[13][14][15] The depletion of these proteins triggers apoptosis (programmed cell death) in cancer cells. This mechanism is particularly relevant in MLL-rearranged leukemias, which are known to be highly dependent on the expression of genes regulated by CDK9.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Metabolism as a Potential Therapeutic Target in Cytarabine-Resistant Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Myeloid Leukemia with 11q23 Rearrangements: A Study of Therapy-Related Disease and Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CDK9 inhibitors in acute myeloid leukemia [usiena-air.unisi.it]
- 15. CDK9 inhibitors in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of MC180295's Selectivity for CDK9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of MC180295, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with the alternative CDK9 inhibitor, NVP-2. The information presented is supported by experimental data from independent studies to offer a comprehensive overview for research and drug development applications.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound and NVP-2 against a panel of Cyclin-Dependent Kinases (CDKs). Lower IC50 values indicate higher potency and selectivity.
Table 1: Kinase Selectivity of this compound
| Kinase Target | This compound IC50 (nM) |
| CDK9/cyclin T1 | 3 - 12 [1] |
| CDK1/cyclin B | >1000 |
| CDK2/cyclin A | >1000 |
| CDK3/cyclin E | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK5/p25 | >1000 |
| CDK6/cyclin D3 | >1000 |
| CDK7/cyclin H/MAT1 | >1000 |
| CDK8/cyclin C | >1000 |
Data from Ghorpade et al. (2024) indicates high selectivity of this compound for CDK9, with IC50 values in the low nanomolar range and over 100-fold selectivity against other tested CDKs.[1] A recent review on CDK9 inhibitors corroborates the high selectivity of this compound.[2][3][4] Commercial suppliers also report similar high potency and selectivity.[5]
Table 2: Kinase Selectivity of NVP-2
| Kinase Target | NVP-2 IC50 (nM) |
| CDK9/cyclin T1 | <1 |
| CDK1/cyclin B | >1000 |
| CDK2/cyclin A | >1000 |
| CDK4/cyclin D1 | >1000 |
| CDK5/p25 | >1000 |
| CDK7/cyclin H | >10,000 |
NVP-2 is another highly potent and selective CDK9 inhibitor, often used as a reference compound in comparative studies.
Experimental Protocols
A common and robust method for determining the selectivity of kinase inhibitors is the ADP-Glo™ Kinase Assay . This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Protocol: Determination of IC50 using the ADP-Glo™ Kinase Assay
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration that is at or near the Km of the target kinase.
-
Kinase and Substrate: Reconstitute or dilute the purified kinase (e.g., CDK9/cyclin T1) and its specific substrate to the desired concentrations in kinase buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then further dilute in kinase buffer to the final assay concentrations. Include a DMSO-only control.
2. Kinase Reaction:
-
In a white, opaque 384-well plate, add the following to each well:
-
5 µL of the diluted inhibitor or DMSO control.
-
2.5 µL of the kinase solution.
-
2.5 µL of the substrate solution.
-
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
To convert the generated ADP to ATP and produce a luminescent signal, add 10 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
4. Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7][8][9]
Mandatory Visualization
CDK9 Signaling Pathway
Caption: Role of CDK9 in transcriptional elongation and its inhibition by this compound.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the ADP-Glo™ Kinase Assay.
References
- 1. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments | Semantic Scholar [semanticscholar.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immune Response to MC180295 and Other CDK Inhibitors
A Deep Dive into the Immunomodulatory Effects of Novel and Established Cyclin-Dependent Kinase Inhibitors in Oncology
For Immediate Release
This guide provides a comparative analysis of the immune response elicited by the investigational CDK9 inhibitor, MC180295, and other established CDK inhibitors, primarily focusing on the well-characterized CDK4/6 inhibitors palbociclib (B1678290), ribociclib (B560063), and abemaciclib (B560072). This document is intended for researchers, scientists, and drug development professionals interested in the intersection of cell cycle inhibition and cancer immunotherapy.
Abstract
Cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone of therapy for various cancers, primarily through their ability to induce cell cycle arrest.[1][2] Accumulating evidence, however, reveals a fascinating and complex interplay between these agents and the host immune system.[1][3] This guide synthesizes preclinical and clinical data to compare the immunomodulatory profiles of the novel CDK9 inhibitor this compound with the established CDK4/6 inhibitors. While both classes of inhibitors appear to foster a more favorable tumor immune microenvironment for anti-tumor immunity, they achieve this through distinct mechanisms. CDK4/6 inhibitors primarily enhance antigen presentation and T-cell activation while reducing immunosuppressive regulatory T cells.[3][4][5] In contrast, the CDK9 inhibitor this compound appears to induce an innate immune response through viral mimicry and its anti-tumor effects are partially dependent on CD8+ T cells.[6][7] Understanding these differences is crucial for the rational design of combination therapies aimed at maximizing clinical benefit.
Introduction to CDK Inhibitors and Immune Modulation
Cyclin-dependent kinases are key regulators of cell cycle progression, and their dysregulation is a hallmark of cancer.[2][5] The first generation of CDK inhibitors faced challenges with specificity and toxicity. However, the development of more selective inhibitors, particularly those targeting CDK4 and CDK6, has revolutionized the treatment of hormone receptor-positive (HR+)/HER2-negative breast cancer.[5][8]
Beyond their direct anti-proliferative effects, CDK4/6 inhibitors have been shown to modulate the tumor immune microenvironment, transforming it from a state of tolerance to one that supports anti-tumor immunity.[1][2][9] This has led to extensive research into combining CDK inhibitors with immunotherapies like checkpoint inhibitors.[1][9]
This compound is a novel, highly potent and selective inhibitor of CDK9.[6][10][11] CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which plays a critical role in regulating gene transcription.[6] Inhibition of CDK9 not only represses oncogenes but also reactivates silenced tumor suppressor genes and, importantly, induces an immune response.[6][10] This guide will compare the known immune-related effects of this compound with those of the CDK4/6 inhibitor class.
Comparative Data on Immune Cell Modulation
The following tables summarize the quantitative effects of this compound and other CDK inhibitors on various immune parameters as reported in preclinical and clinical studies.
Table 1: Effects on T-Cell Populations
| CDK Inhibitor | Target | T-Cell Effect | Key Findings | Reference |
| This compound | CDK9 | Partial dependence on CD8+ T cells for anti-tumor activity | The anti-tumor effects of this compound were partially abrogated in the absence of CD8+ T cells in vivo. | [6][12] |
| Palbociclib | CDK4/6 | Increased T-cell infiltration and activation | In a lung cancer mouse model, palbociclib treatment led to increased infiltration of T cells into tumors. | [13] |
| Reduced regulatory T-cell (Treg) proliferation | Palbociclib suppresses the proliferation of tumor-infiltrating Tregs.[3] | [3] | ||
| Ribociclib | CDK4/6 | Increased naïve T-cells and B-cells | In older patients with breast cancer, ribociclib treatment increased naïve T-cell and B-cell populations.[14] | [14] |
| Decreased memory B-cells and Tregs | The same study showed a decrease in memory B-cells and Tregs after three months of treatment.[14] | [14] | ||
| Abemaciclib | CDK4/6 | Increased T-cell infiltration and activation | Abemaciclib treatment in a breast cancer mouse model led to increased intratumoral CD8+ T cells with reduced exhaustion markers (PD-1, Tim-3, CTLA-4, LAG3).[4] | [4] |
| Reduced regulatory T-cell (Treg) proliferation | Abemaciclib significantly reduces the proliferation of Tregs.[4] | [4] | ||
| Upregulation of cytokines for anti-tumor immunity | A study in metastatic breast cancer patients showed abemaciclib treatment led to an upregulation of IL-7 and IP-10, and activation of circulating CD4+ T cells and dendritic cells.[15] | [15] |
Table 2: Effects on Antigen Presentation and Cytokine Production
| CDK Inhibitor | Target | Effect on Antigen Presentation | Cytokine Modulation | Reference |
| This compound | CDK9 | Activates interferon (IFN) response and endogenous retroviruses | CDK9 inhibition can lead to the activation of an innate immune response through viral mimicry, which involves the production of type III interferons.[4][6] | [4][6] |
| Palbociclib | CDK4/6 | Enhanced tumor antigen presentation | Palbociclib can increase the expression of MHC class I molecules on tumor cells. | [4] |
| Induction of Senescence-Associated Secretory Phenotype (SASP) | Palbociclib-induced senescence can lead to the secretion of pro-inflammatory cytokines and chemokines (e.g., CCL2, CCL5, CXCL10, IL-15, IL-18, TNF-α), which can recruit and activate immune cells like NK cells and macrophages.[16][17] | [16][17] | ||
| Ribociclib | CDK4/6 | Downregulation of genes associated with antigen-presenting cells (APCs) in some contexts | In a study on Luminal B breast cancer, ribociclib was associated with downregulated gene signatures related to APCs and the innate immune system.[18][19] | [18][19] |
| Abemaciclib | CDK4/6 | Enhanced tumor antigen presentation | Abemaciclib upregulates genes involved in antigen processing and presentation.[4] | [4] |
| Increased production of Type III interferons | By inhibiting DNMT1, abemaciclib can lead to the expression of endogenous retroviral elements, triggering a type III interferon response.[4] | [4] | ||
| Upregulation of IL-2 and granzyme B | Abemaciclib has been shown to enhance the activity of NFAT1, leading to increased transcription of IL-2 and granzyme B.[16] | [16] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of CDK inhibitors are underpinned by distinct signaling pathways.
CDK4/6 Inhibitors
CDK4/6 inhibitors exert their immune-stimulatory effects through several mechanisms:
-
Enhanced Antigen Presentation: By inhibiting the phosphorylation of the retinoblastoma (RB) protein, CDK4/6 inhibitors can lead to the upregulation of genes involved in antigen processing and presentation, including MHC class I molecules.[4] This makes tumor cells more visible to cytotoxic T lymphocytes.
-
Induction of Type III Interferon Response: Abemaciclib has been shown to inhibit DNA methyltransferase 1 (DNMT1), leading to the expression of endogenous retroviral (ERV) elements.[4] The resulting double-stranded RNA from ERVs triggers a type III interferon response, further enhancing antigen presentation.[4]
-
Suppression of Regulatory T cells (Tregs): CDK4/6 inhibitors have a more potent anti-proliferative effect on Tregs compared to effector T cells.[5] This shifts the balance within the tumor microenvironment towards a more active anti-tumor response.
-
T-Cell Activation: CDK4/6 inhibition can de-repress the activity of Nuclear Factor of Activated T-cell (NFAT) transcription factors, which are crucial for T-cell activation and cytokine production.[20]
-
Induction of Cellular Senescence: Palbociclib can induce a senescent state in tumor cells, leading to the secretion of a pro-inflammatory Senescence-Associated Secretory Phenotype (SASP).[16][21] The SASP can recruit and activate various immune cells, including NK cells and macrophages.[16][21]
Caption: Simplified signaling pathway of CDK4/6 inhibitors' immunomodulatory effects.
This compound (CDK9 Inhibitor)
The immune-modulating effects of the CDK9 inhibitor this compound are still being elucidated, but current research points to the following mechanisms:
-
Activation of Innate Immune Response via Viral Mimicry: CDK9 inhibition can lead to the accumulation of mis-spliced RNA, which can be recognized as foreign by intracellular sensors.[7] This triggers a "viral mimicry" response, activating innate immune signaling pathways.[7]
-
Induction of Interferon Response: A consequence of this innate immune activation is the production of interferons, which play a crucial role in orchestrating an anti-tumor immune response.[6]
-
Sensitization to Immune Checkpoint Blockade: By fostering an inflamed tumor microenvironment, CDK9 inhibition may sensitize tumors to the effects of immune checkpoint inhibitors like anti-PD-1 therapy.[10][22] The anti-tumor activity of this compound has been shown to be partially dependent on the presence of CD8+ T cells.[6][12]
Caption: Proposed signaling pathway for the immunomodulatory effects of the CDK9 inhibitor this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
In Vitro CDK Inhibition Assay (for this compound)
-
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against a panel of cyclin-dependent kinases.
-
Methodology: The inhibitory activity of this compound was tested against a comprehensive panel of CDKs (CDK1/CycB, CDK2/CycA, CDK2/CycE, CDK3/CycE, CDK4/CycD1, CDK5/p25, CDK5/p35, CDK6/CycD3, CDK7/CycH/MAT1, and CDK9/CycT1). The assays were performed using a radiometric kinase assay. Briefly, purified active CDK enzymes were incubated with the respective substrate (e.g., histone H1 for CDK1, 2, 4, 6; peptide substrate for CDK5, 7, 9) and [γ-³³P]ATP in the presence of varying concentrations of this compound. The reaction was stopped, and the incorporated radioactivity was measured using a scintillation counter. The IC50 values were calculated from the dose-response curves.[11]
In Vivo Tumor Models and Immune Cell Analysis (for Abemaciclib)
-
Objective: To evaluate the effect of abemaciclib on tumor growth and the tumor immune microenvironment in a syngeneic mouse model of breast cancer.
-
Methodology: MMTV-rtTA/tetO-HER2 tumor-bearing mice were treated with either vehicle or abemaciclib. For some experiments, mice were also treated with an anti-CD8 antibody to assess the role of CD8+ T cells. Tumor growth was monitored over time. At the end of the experiment, tumors were harvested, and single-cell suspensions were prepared. Immune cell populations (e.g., CD8+ T cells, Tregs) were analyzed by flow cytometry using specific antibodies against cell surface markers (e.g., CD3, CD4, CD8, FoxP3) and immune checkpoint molecules (e.g., PD-1, Tim-3, CTLA-4, LAG3).[4]
Gene Expression Analysis (for Palbociclib)
-
Objective: To assess the changes in gene expression in tumors from patients treated with palbociclib.
-
Methodology: Tumor biopsies were obtained from patients with ER-positive breast cancer before and after treatment with palbociclib. RNA was extracted from the biopsy samples and subjected to genome-wide transcriptomic analysis (e.g., RNA sequencing). Gene set enrichment analysis (GSEA) was performed to identify pathways and gene signatures that were significantly up- or downregulated following treatment. This included an analysis of genes related to the cell cycle, E2F targets, and immune-related pathways.[4]
Caption: General experimental workflow for assessing the immunomodulatory effects of CDK inhibitors.
Discussion and Future Directions
The comparative analysis of this compound and other CDK inhibitors reveals a shared capacity to modulate the tumor immune microenvironment in favor of an anti-tumor response, albeit through different mechanisms. CDK4/6 inhibitors appear to have a more direct effect on adaptive immunity, enhancing T-cell function and antigen presentation. In contrast, the CDK9 inhibitor this compound seems to initiate an innate immune response that subsequently engages adaptive immunity.
These distinct mechanisms have important implications for the design of future clinical trials. For instance, the ability of CDK9 inhibitors to induce an interferon response could be particularly beneficial in "cold" tumors that lack a pre-existing immune infiltrate. Combining CDK9 inhibitors with immune checkpoint blockade is a promising strategy that warrants further investigation.[10][22]
For CDK4/6 inhibitors, while their synergy with checkpoint inhibitors is being explored, there is also evidence of potential negative immunomodulatory effects in some contexts, such as the downregulation of APC-related genes with ribociclib in certain breast cancer subtypes.[18][19] This highlights the need for a deeper understanding of the context-dependent effects of these drugs.
Future research should focus on:
-
Direct head-to-head preclinical studies comparing the immunomodulatory effects of CDK9 and CDK4/6 inhibitors.
-
Elucidating the precise molecular mechanisms by which CDK9 inhibition activates the innate immune response.
-
Identifying biomarkers to predict which patients are most likely to benefit from the immunomodulatory effects of different CDK inhibitors.
-
Optimizing combination strategies, including the sequence and timing of administration of CDK inhibitors and immunotherapies.
Conclusion
Both the novel CDK9 inhibitor this compound and the established CDK4/6 inhibitors demonstrate significant immunomodulatory properties that extend beyond their primary function of cell cycle inhibition. While CDK4/6 inhibitors primarily enhance adaptive anti-tumor immunity, this compound appears to leverage an innate immune response. A thorough understanding of these distinct mechanisms is paramount for the continued development of these agents and their successful integration into the armamentarium of cancer immunotherapy.
References
- 1. Immunomodulatory effects of CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of CDK4/6 Inhibitors on Tumor Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulation by anticancer cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibition triggers anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 inhibition activates innate immune response through viral mimicry. — Department of Oncology [oncology.ox.ac.uk]
- 8. The regulatory role of CDK4/6 inhibitors in tumor immunity and the potential value of tumor immunotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ribociclib plus letrozole alters the blood immune profile in older patients with HR+/HER2- metastatic breast cancer [sciexplor.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Dual Effects of CDK4/6 Inhibitors on Tumor Immunity [mdpi.com]
- 17. Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance | springermedizin.de [springermedizin.de]
- 18. Cell-cycle inhibition and immune microenvironment in breast cancer treated with ribociclib and letrozole or chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CDK4/6 Inhibition Augments Anti-Tumor Immunity by Enhancing T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. THE ANTI-TUMOR THERAPEUTIC EFFICACY OF PALBOCICLIB IS MEDIATED BY THE INDUCTION OF CELLULAR SENESCENCE AND ITS IMMUNE SURVEILLANCE | Ricerc@Sapienza [research.uniroma1.it]
- 22. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MC180295: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like MC180295 are paramount for ensuring laboratory safety and environmental protection. this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1] Due to its biological activity, all waste materials contaminated with this compound should be treated as hazardous chemical waste. Adherence to the following procedures is crucial for safe laboratory operations and regulatory compliance.
Summary of Key Data for this compound
For quick reference, the following table summarizes essential quantitative information for this compound.
| Parameter | Value | Source(s) |
| IC50 (CDK9-Cyclin T1) | 5 nM | [1][2][3] |
| Purity | >98% | [2][3] |
| Molecular Weight | 358.41 g/mol | [2] |
| Solubility | Soluble in DMSO (72 mg/mL) | [2] |
| Storage (Solid) | Dry, dark at 0 - 4°C (short term) or -20°C (long term) | [3] |
| Storage (In Solution) | -80°C (6 months) or -20°C (1 month) | [1] |
Experimental Protocol: Safe Disposal of this compound
While a specific, detailed experimental protocol for the disposal of this compound is not publicly available, the following step-by-step procedure is based on established guidelines for the disposal of potent kinase inhibitors and cytotoxic compounds.[4] It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for complete and definitive instructions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its associated waste. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses with side shields
-
A properly fitted lab coat
-
2. Waste Segregation:
-
At the point of generation, segregate all waste contaminated with this compound from non-hazardous laboratory waste.
-
This includes:
-
Unused or expired solid this compound
-
Solutions containing this compound
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, vials, flasks)
-
Contaminated PPE (gloves, disposable lab coats)
-
Materials used for cleaning spills
-
3. Waste Containment:
-
Solid Waste:
-
Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic Waste."
-
The container should also be labeled with the chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container.
-
The container must be compatible with the solvent used (e.g., DMSO).
-
Clearly label the container as "Hazardous Liquid Chemical Waste" and include "this compound" and the solvent(s).
-
Do not dispose of liquid waste containing this compound down the drain.
-
4. Waste Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and drains.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup and documentation.
Visualizing Key Processes
To further aid in the understanding of this compound's context and handling, the following diagrams illustrate its mechanism of action and the general workflow for its proper disposal.
Caption: A flowchart illustrating the proper workflow for the disposal of this compound waste.
Caption: The signaling pathway of CDK9 and its inhibition by this compound.
References
Personal protective equipment for handling MC180295
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MC180295. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to minimize exposure risk. The required PPE varies depending on the form of the compound being handled (solid powder vs. solution).
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the solid powder or creating solutions. | Protects against splashes and aerosolized particles entering the eyes or face. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid powder to prevent inhalation of fine particles. |
Operational and Disposal Plans
Engineering Controls:
-
Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Procedures:
-
Solid Form: When handling the powdered form of this compound, extreme caution should be taken to avoid dust generation. Use appropriate tools and techniques for weighing and transferring the solid.
-
Solutions: When preparing solutions, do so within a chemical fume hood. Avoid splashing. When handling solutions, wear all recommended PPE.
Disposal Plan: All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, pipette tips, and empty vials. Dispose of in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions and contaminated solvents must be collected in a labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.
-
Sharps: Needles and syringes used for in vivo studies must be disposed of in a puncture-proof, labeled sharps container designated for hazardous waste.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Procedural workflow for the safe handling of this compound.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
